Product packaging for 5-(Aminomethyl)-2-fluorobenzonitrile(Cat. No.:CAS No. 368426-86-2)

5-(Aminomethyl)-2-fluorobenzonitrile

Cat. No.: B033144
CAS No.: 368426-86-2
M. Wt: 150.15 g/mol
InChI Key: VRSKZZIXPDVEFN-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-2-fluorobenzonitrile, also known as this compound, is a useful research compound. Its molecular formula is C8H7FN2 and its molecular weight is 150.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7FN2 B033144 5-(Aminomethyl)-2-fluorobenzonitrile CAS No. 368426-86-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(aminomethyl)-2-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c9-8-2-1-6(4-10)3-7(8)5-11/h1-3H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRSKZZIXPDVEFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40595147
Record name 5-(Aminomethyl)-2-fluorobenzonitrile
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Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

368426-86-2
Record name 5-(Aminomethyl)-2-fluorobenzonitrile
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Record name 5-(Aminomethyl)-2-fluorobenzonitrile
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Foundational & Exploratory

Technical Guide: 5-(Aminomethyl)-2-fluorobenzonitrile (CAS 368426-86-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Aminomethyl)-2-fluorobenzonitrile, registered under CAS number 368426-86-2, is a fluorinated aromatic amine derivative. Its chemical structure, featuring a reactive aminomethyl group, a cyano moiety, and a fluorine atom on a benzene ring, makes it a valuable and versatile building block in medicinal chemistry and organic synthesis. The presence of the fluorine atom can significantly influence the pharmacokinetic and physicochemical properties of derivative compounds, such as metabolic stability and binding affinity, making it an attractive starting material for drug discovery programs. This document provides a technical overview of its known properties, a plausible synthetic pathway, and its application as an intermediate, particularly in the development of therapeutic agents like thrombin inhibitors.

Physicochemical Properties

The key physicochemical properties of this compound are summarized below. It is important to note that while several properties have been reported, an experimental melting point and specific solubility data are not consistently available in the literature. The compound typically appears as a colorless to off-white solid or solid-liquid mixture.

PropertyValueSource(s)
CAS Number 368426-86-2[1]
Molecular Formula C₈H₇FN₂
Molecular Weight 150.15 g/mol
Exact Mass 150.059326 u
Boiling Point 264.2 ± 25.0 °C at 760 mmHg[1]
Density 1.2 ± 0.1 g/cm³[1]
Flash Point 114 °C
Refractive Index 1.548
pKa (Predicted) 8.51 ± 0.10
Form Solid / Solid-Liquid Mixture
Melting Point N/A[1]

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

G cluster_0 Step 1: Bromination cluster_1 Step 2: Radical Bromination cluster_2 Step 3: Azide Formation cluster_3 Step 4: Reduction A 2-Fluorobenzonitrile B 5-Bromo-2-fluorobenzonitrile A->B Br₂, FeBr₃ D 5-(Bromomethyl)-2-fluorobenzonitrile C 5-Methyl-2-fluorobenzonitrile (Alternative Start) C->D NBS, AIBN D2 5-(Bromomethyl)-2-fluorobenzonitrile E 5-(Azidomethyl)-2-fluorobenzonitrile D2->E NaN₃, DMF E2 5-(Azidomethyl)-2-fluorobenzonitrile F This compound (Final Product) E2->F H₂, Pd/C or LiAlH₄

Caption: Proposed synthesis of this compound.

Methodology: Synthesis of 5-(Bromomethyl)-2-fluorobenzonitrile (Precursor)

This protocol describes the radical bromination of 5-methyl-2-fluorobenzonitrile, a common method for introducing a bromomethyl group.

  • Reaction Setup: To a solution of 5-methyl-2-fluorobenzonitrile (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄), add N-Bromosuccinimide (NBS, 1.1 eq).

  • Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

  • Reaction Conditions: Heat the mixture to reflux and irradiate with a UV lamp to facilitate the initiation of the radical reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

  • Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, 5-(bromomethyl)-2-fluorobenzonitrile, can be further purified by column chromatography or recrystallization.

Methodology: Synthesis of this compound (Final Product)

This protocol outlines the reduction of an azide intermediate, a reliable method for synthesizing primary amines.

  • Azide Formation: Dissolve the precursor 5-(bromomethyl)-2-fluorobenzonitrile (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF). Add sodium azide (NaN₃, 1.2 eq) and stir the mixture at room temperature until TLC analysis indicates complete conversion to 5-(azidomethyl)-2-fluorobenzonitrile.

  • Reduction Reaction Setup: In a separate flask under an inert atmosphere (e.g., Nitrogen or Argon), prepare a suspension of a reducing agent such as lithium aluminum hydride (LiAlH₄, 1.5 eq) in an anhydrous ether solvent (e.g., THF or diethyl ether).

  • Addition: Cool the reducing agent suspension to 0 °C. Slowly add a solution of the 5-(azidomethyl)-2-fluorobenzonitrile intermediate in the same anhydrous solvent.

  • Reaction and Quenching: Allow the reaction to warm to room temperature and stir until the azide is fully consumed. Carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

  • Extraction and Purification: Filter the resulting aluminum salts and wash thoroughly with an organic solvent (e.g., ethyl acetate). Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The final product, this compound, can be purified by column chromatography on silica gel.

Analytical Characterization (Predicted)

  • ¹H NMR:

    • Aromatic Protons (3H): Signals expected in the range of δ 7.0-7.8 ppm, showing complex splitting patterns due to fluorine-proton and proton-proton coupling.

    • Methylene Protons (-CH₂-): A singlet or a closely coupled multiplet around δ 3.8-4.2 ppm.

    • Amine Protons (-NH₂): A broad singlet, typically in the range of δ 1.5-3.0 ppm, whose chemical shift can vary with concentration and solvent.

  • ¹³C NMR:

    • Aromatic Carbons (6C): Multiple signals between δ 110-165 ppm. The carbon attached to fluorine will show a large C-F coupling constant.

    • Nitrile Carbon (-CN): A signal around δ 115-120 ppm.

    • Methylene Carbon (-CH₂-): A signal around δ 40-50 ppm.

  • IR Spectroscopy:

    • N-H Stretch: A medium to weak absorption band (often two peaks for a primary amine) around 3300-3400 cm⁻¹.

    • C-H Stretch (Aromatic/Aliphatic): Signals around 2850-3100 cm⁻¹.

    • C≡N Stretch (Nitrile): A sharp, medium-intensity absorption band around 2220-2240 cm⁻¹.

    • C-F Stretch: A strong absorption in the fingerprint region, typically around 1000-1300 cm⁻¹.

Biological Activity and Applications

The primary documented application of this compound is as a key intermediate in the synthesis of direct thrombin inhibitors. Thrombin (Factor IIa) is a critical serine protease that plays a central role in the coagulation cascade, the physiological process responsible for blood clot formation.

Role in Thrombin Inhibition

Thrombin's primary function is to convert soluble fibrinogen into insoluble fibrin strands, which form the mesh of a blood clot. It also activates other clotting factors, amplifying the coagulation response. Direct thrombin inhibitors are anticoagulant drugs that bind directly to the active site of thrombin, blocking its enzymatic activity and thereby preventing fibrin formation and clot propagation. This compound provides a scaffold that can be elaborated into more complex molecules designed to fit into the active site of the thrombin enzyme.

Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Factor Xa/Va Complex Fibrinogen Fibrinogen (Factor I) Thrombin->Fibrinogen Cleavage Fibrin Fibrin Monomer Fibrinogen->Fibrin CrosslinkedFibrin Cross-linked Fibrin Clot Fibrin->CrosslinkedFibrin Factor XIIIa Inhibitor Direct Thrombin Inhibitor (Derived from CAS 368426-86-2) Inhibitor->Thrombin Inhibition

References

Spectral data for 5-(Aminomethyl)-2-fluorobenzonitrile (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Spectral Data of 5-(Aminomethyl)-2-fluorobenzonitrile

This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development, detailing the spectral characteristics of this compound. As publicly available experimental spectral data for this specific compound is limited, this guide provides predicted data based on its chemical structure and established spectroscopic principles for its constituent functional groups.

Compound Overview

  • IUPAC Name: this compound

  • Molecular Formula: C₈H₇FN₂

  • Molecular Weight: 150.16 g/mol

  • Chemical Structure:

Chemical structure of this compound

Predicted Spectral Data

The following sections present the anticipated spectral data for this compound, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Reference: TMS at δ 0.00 ppm)

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment of Protons
7.55 - 7.40Multiplet2HAromatic (H3, H4)
7.20 - 7.05Multiplet1HAromatic (H6)
~3.85Singlet2HMethylene (-CH₂-)
~1.60Broad Singlet2HAmine (-NH₂)

Note on ¹H NMR Predictions: The aromatic protons are expected to appear in the range of 7.0-7.6 ppm, with their specific shifts and coupling patterns influenced by the fluorine, nitrile, and aminomethyl substituents. The methylene protons adjacent to the amine group are predicted around 3.85 ppm.[1][2][3] The amine protons typically appear as a broad singlet that can be exchanged with D₂O.[4][5][6]

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)

Predicted Chemical Shift (δ, ppm)Assignment of Carbons
162 (d, ¹JCF ≈ 250 Hz)C2 (C-F)
134 - 128Aromatic Carbons
118 - 115Aromatic Carbons
~117Nitrile (-C≡N)
115 (d, ²JCF ≈ 20 Hz)C1 (C-CN)
~45Methylene (-CH₂)

Note on ¹³C NMR Predictions: Aromatic carbons typically resonate between 110-160 ppm.[7][8][9] The carbon directly bonded to the highly electronegative fluorine atom will show a large one-bond coupling constant (¹JCF) and a significant downfield shift.[10][11][12] The nitrile carbon is expected in the 115-120 ppm region. The methylene carbon of the aminomethyl group is predicted to be around 45 ppm.[13]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted Infrared (IR) Absorption Frequencies

Predicted Wavenumber (cm⁻¹)IntensityFunctional Group Vibration
3450 - 3300Medium, Two BandsN-H Stretch (Primary Amine)
3100 - 3000MediumAromatic C-H Stretch
2950 - 2850MediumAliphatic C-H Stretch (-CH₂-)
2240 - 2220Strong, SharpC≡N Stretch (Nitrile)
1650 - 1580MediumN-H Bend (Primary Amine)
1600 - 1450Medium to StrongAromatic C=C Stretch
1335 - 1250StrongAromatic C-N Stretch
1250 - 1020StrongC-F Stretch

Note on IR Predictions: The presence of a primary amine is indicated by two N-H stretching bands in the 3450-3300 cm⁻¹ region and an N-H bending vibration around 1650-1580 cm⁻¹.[14][15] The strong, sharp absorption for the nitrile group is a key diagnostic feature and is expected around 2240-2220 cm⁻¹.[16][17][18] Aromatic C-H and C=C stretching bands will also be present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Fragmentation (Ionization Mode: Electron Ionization - EI)

m/z (Mass-to-Charge Ratio)Predicted Relative IntensityPossible Fragment Ion
150High[M]⁺˙ (Molecular Ion)
133Medium[M - NH₃]⁺˙
123High[M - HCN]⁺
91Medium[C₇H₇]⁺ (Tropylium Ion)

Note on MS Predictions: The molecular ion peak is expected to be observed at an m/z of 150. Common fragmentation pathways for benzylamines include the loss of ammonia (NH₃) and the formation of a stable benzyl or tropylium cation.[19][20][21] The loss of a hydrogen cyanide (HCN) molecule from the benzonitrile moiety is also a probable fragmentation pathway.

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data.

  • NMR Spectroscopy:

    • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher.

    • Process the data using appropriate software, referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

  • IR Spectroscopy:

    • Prepare the sample as a KBr pellet by grinding a small amount of the solid with dry KBr and pressing the mixture into a disc.

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid directly on the ATR crystal.

    • Record the spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.

  • Mass Spectrometry:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

    • Introduce the sample into the mass spectrometer via an appropriate inlet system (e.g., direct infusion, GC-MS, or LC-MS).

    • Select an ionization method (e.g., EI for fragmentation or ESI for soft ionization).

    • Acquire the mass spectrum over a relevant m/z range.

Visualization of the Analytical Workflow

The logical flow of spectroscopic analysis for the characterization of this compound is depicted below.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound NMR NMR (¹H & ¹³C) Sample->NMR IR IR Sample->IR MS MS Sample->MS NMR_Data Chemical Shifts & Coupling NMR->NMR_Data IR_Data Functional Groups IR->IR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Structure Structural Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A logical workflow for the spectroscopic characterization of a chemical compound.

References

An In-depth Technical Guide to the Reactivity Profile of 3-Cyano-4-fluorobenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the reactivity profile of 3-Cyano-4-fluorobenzylamine, a versatile building block in medicinal chemistry and organic synthesis. The document outlines its synthesis, key reactions, and the influence of its functional groups on its chemical behavior, supported by experimental data from analogous systems.

Core Molecular Features and Reactivity Overview

3-Cyano-4-fluorobenzylamine incorporates three key functional groups that dictate its reactivity: a primary benzylic amine, a nitrile (-CN), and a fluorine atom on the aromatic ring. The interplay of these groups, particularly the strong electron-withdrawing nature of the cyano and fluoro substituents, defines the molecule's chemical profile.

  • Benzylic Amine (-CH₂NH₂): This primary amine is a key reactive center, acting as a potent nucleophile and a base. Its reactivity is typical of primary amines, allowing for a wide range of derivatization reactions such as N-acylation, N-alkylation, and imine formation.

  • Aromatic Ring: The benzene ring is electron-deficient due to the presence of the ortho-cyano and para-fluoro substituents. This electronic profile makes the ring susceptible to nucleophilic aromatic substitution (SNAr), with the fluorine atom being the primary leaving group.

  • Cyano Group (-CN): The nitrile group is relatively stable under many reaction conditions but can be hydrolyzed to a carboxylic acid or reduced to an aminomethyl group under specific, often harsh, conditions.

The logical relationship of its reactivity can be visualized as follows:

3-Cyano-4-fluorobenzylamine 3-Cyano-4-fluorobenzylamine Amine Group Reactivity Amine Group Reactivity 3-Cyano-4-fluorobenzylamine->Amine Group Reactivity Nucleophilic Reactions Aromatic Ring Reactivity Aromatic Ring Reactivity 3-Cyano-4-fluorobenzylamine->Aromatic Ring Reactivity SNAr Cyano Group Reactivity Cyano Group Reactivity 3-Cyano-4-fluorobenzylamine->Cyano Group Reactivity Hydrolysis/Reduction 4-Fluoro-3-cyanobenzaldehyde 4-Fluoro-3-cyanobenzaldehyde Imine Intermediate Imine Intermediate 4-Fluoro-3-cyanobenzaldehyde->Imine Intermediate + NH3 3-Cyano-4-fluorobenzylamine 3-Cyano-4-fluorobenzylamine Imine Intermediate->3-Cyano-4-fluorobenzylamine Reduction (e.g., NaBH4) 3-Cyano-4-fluorobenzylamine 3-Cyano-4-fluorobenzylamine Substituted Product Substituted Product 3-Cyano-4-fluorobenzylamine->Substituted Product Nucleophile Nucleophile Nucleophile->Substituted Product Displaces Fluorine

The Versatile Building Block: A Technical Guide to 5-(Aminomethyl)-2-fluorobenzonitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 5-(Aminomethyl)-2-fluorobenzonitrile is a key molecular scaffold and versatile building block in medicinal chemistry and drug discovery. Its unique trifunctional nature, featuring a reactive primary amine, a nitrile group, and a fluorinated benzene ring, makes it an attractive starting material for the synthesis of a diverse range of complex molecules, particularly in the development of enzyme inhibitors. This technical guide provides an in-depth overview of the core characteristics, physicochemical properties, and synthetic applications of this compound, with a focus on its role in the creation of potent and selective thrombin inhibitors.

Physicochemical Properties

The distinct structural features of this compound give rise to its specific physicochemical properties, which are crucial for its handling, reactivity, and incorporation into larger molecules. A summary of its key properties is presented below.

PropertyValueSource
Molecular Formula C₈H₇FN₂[1]
Molecular Weight 150.15 g/mol [1]
Appearance Off-white to pale yellow solid[No specific citation available]
Boiling Point 264.2 °C[1]
Flash Point 114 °C[1]
Density 1.20 g/cm³[No specific citation available]
pKa 8.51 (Predicted)[No specific citation available]
CAS Number 368426-86-2[1]

Spectroscopic Characterization

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the benzylic protons of the aminomethyl group, and the amine protons. The aromatic protons would appear as multiplets in the downfield region (typically 7.0-8.0 ppm), with their coupling patterns influenced by the fluorine and other substituents. The benzylic protons (-CH₂-) would likely appear as a singlet or a finely split multiplet around 3.8-4.5 ppm. The amine protons (-NH₂) would present as a broad singlet, the chemical shift of which would be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum would display eight distinct signals corresponding to each carbon atom in the molecule. The nitrile carbon (-CN) would be found in the downfield region, typically between 115-125 ppm. The aromatic carbons would appear in the range of 110-165 ppm, with the carbon directly attached to the fluorine atom showing a characteristic large one-bond C-F coupling constant. The benzylic carbon would resonate around 40-50 ppm.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by several key absorption bands. A sharp, medium-intensity peak around 2220-2240 cm⁻¹ would indicate the presence of the nitrile group (C≡N stretch). The N-H stretching vibrations of the primary amine would appear as two medium-intensity bands in the region of 3300-3500 cm⁻¹. The C-H stretching of the aromatic ring would be observed around 3000-3100 cm⁻¹, while the C-H stretching of the methylene group would be just below 3000 cm⁻¹. The C-F stretch would be visible in the fingerprint region, typically between 1000-1400 cm⁻¹.

Synthetic Applications and Experimental Protocols

This compound is a valuable building block primarily due to its aminomethyl group, which serves as a key point of diversification. This primary amine can readily undergo a variety of chemical transformations, including N-acylation, N-alkylation, and reductive amination, to introduce a wide range of functional groups and build molecular complexity.

Key Synthetic Transformations

The following diagram illustrates the primary reactive site of this compound and the types of reactions it commonly undergoes.

G cluster_reactions Key Reactions cluster_products Product Scaffolds main This compound (Primary Amine) acylation N-Acylation main->acylation Acyl Halides, Anhydrides alkylation N-Alkylation main->alkylation Alkyl Halides reductive_amination Reductive Amination main->reductive_amination Aldehydes/Ketones, Reducing Agent amides Amides acylation->amides sec_tert_amines Secondary/Tertiary Amines alkylation->sec_tert_amines reductive_amination->sec_tert_amines

Caption: Key synthetic transformations of this compound.

General Experimental Protocol: N-Acylation

N-acylation is a fundamental reaction for incorporating the this compound building block into larger molecules, such as peptide-mimetics and enzyme inhibitors. The following is a general protocol for the N-acylation using an acyl chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride)

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

  • Tertiary amine base (e.g., triethylamine, diisopropylethylamine)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Add the tertiary amine base (1.1-1.5 equivalents) to the stirred solution.

  • Slowly add a solution of the acyl chloride (1.0-1.2 equivalents) in the anhydrous solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield the pure N-acylated product.

G start Dissolve this compound in anhydrous solvent cool Cool to 0 °C start->cool add_base Add tertiary amine base cool->add_base add_acyl_chloride Add acyl chloride solution add_base->add_acyl_chloride react Stir at room temperature (2-12h) Monitor by TLC add_acyl_chloride->react quench Quench with aqueous NaHCO₃ react->quench extract Extract with organic solvent quench->extract wash_dry Wash with brine and dry extract->wash_dry concentrate Concentrate under reduced pressure wash_dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: Experimental workflow for the N-acylation of this compound.

Application in Drug Discovery: Thrombin Inhibitors

A significant application of this compound is in the synthesis of direct thrombin inhibitors.[1] Thrombin is a serine protease that plays a central role in the coagulation cascade, the physiological process that leads to the formation of a blood clot at the site of vascular injury.

The Coagulation Cascade and the Role of Thrombin

The coagulation cascade is a series of enzymatic reactions involving various clotting factors that ultimately leads to the conversion of fibrinogen to fibrin, forming a stable clot. Thrombin (Factor IIa) is the final enzyme in this cascade and is responsible for this conversion. It also amplifies its own production by activating other clotting factors. Therefore, inhibiting thrombin is a key strategy for the development of anticoagulant drugs used to prevent and treat thrombotic disorders.

The following diagram illustrates a simplified representation of the coagulation cascade, highlighting the central role of thrombin.

G cluster_pathways Coagulation Pathways intrinsic Intrinsic Pathway (Contact Activation) common_pathway Common Pathway intrinsic->common_pathway extrinsic Extrinsic Pathway (Tissue Factor) extrinsic->common_pathway prothrombin Prothrombin (Factor II) common_pathway->prothrombin thrombin Thrombin (Factor IIa) prothrombin->thrombin Prothrombinase Complex (Factor Xa, Va) fibrinogen Fibrinogen (Factor I) thrombin->fibrinogen Cleavage amplification Amplification (Activation of Factors V, VIII, XI) thrombin->amplification fibrin_clot Fibrin Clot fibrinogen->fibrin_clot

Caption: Simplified diagram of the coagulation cascade highlighting the role of thrombin.

Derivatives of this compound are designed to bind to the active site of thrombin, thereby inhibiting its enzymatic activity and preventing the formation of a fibrin clot. The aminomethyl group often serves as a key interaction point within the enzyme's binding pocket, while the fluorobenzonitrile moiety can contribute to binding affinity and modulate pharmacokinetic properties.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its trifunctional nature allows for a wide range of chemical modifications, making it an ideal starting point for the generation of compound libraries for screening against various biological targets. Its demonstrated utility in the development of thrombin inhibitors underscores its importance in medicinal chemistry. This guide provides a foundational understanding of its properties and applications, serving as a valuable resource for researchers and scientists in the pharmaceutical industry. Further exploration of its reactivity will undoubtedly lead to the discovery of novel compounds with significant therapeutic potential.

References

The Ascendant Role of Fluorinated Benzonitrile Derivatives in Modern Research

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms and nitrile groups into aromatic systems has unlocked a wealth of opportunities across diverse scientific disciplines. This technical guide delves into the burgeoning field of fluorinated benzonitrile derivatives, showcasing their significant potential in medicinal chemistry, materials science, and agricultural science. By leveraging the unique electronic properties of fluorine and the versatile reactivity of the nitrile moiety, researchers are developing novel molecules with enhanced efficacy, improved physicochemical properties, and tailored functionalities.

Medicinal Chemistry: A New Frontier in Drug Discovery

Fluorinated benzonitrile derivatives have emerged as a privileged scaffold in the design of novel therapeutic agents, demonstrating remarkable efficacy in oncology and immunology. The introduction of fluorine can significantly enhance metabolic stability, binding affinity, and cell permeability, while the nitrile group can participate in key interactions with biological targets.

As Potent Anti-Cancer Agents

Fluorinated benzonitriles have shown considerable promise as inhibitors of critical pathways in cancer progression. Notably, they have been investigated as potent inhibitors of tubulin polymerization and as modulators of immune checkpoints.

Tubulin Polymerization Inhibition: Certain derivatives act as microtubule-destabilizing agents, arresting the cell cycle and inducing apoptosis in cancer cells.[1] The inhibitory activities of several fluorinated benzotriazole-acrylonitrile derivatives are summarized below.

CompoundTarget Cell LineIC50 (nM)[1]
5 HeLa5.2
MCF-76.8
A3754.5
8 HeLa12.1
MCF-715.4
A37510.8
9 HeLa8.9
MCF-711.2
A3757.6

Immune Checkpoint Inhibition: The PD-1/PD-L1 signaling pathway is a crucial immune checkpoint that cancer cells exploit to evade the immune system.[2] Fluorinated benzonitrile-containing compounds have been developed as small molecule inhibitors of the PD-1/PD-L1 interaction, offering a promising alternative to antibody-based therapies.

CompoundInhibitory Activity (IC50)[3]
7 8.52 µM
BMS-202 (positive control) 1.2 µM
Experimental Protocols in Medicinal Chemistry

General Synthesis of Fluorinated Benzotriazole-Acrylonitrile Derivatives: [1]

A common synthetic route involves the Knoevenagel condensation of a fluorinated benzotriazole acetonitrile intermediate with an appropriate aldehyde.

  • Step 1: Synthesis of Fluorinated Benzotriazole Acetonitrile Intermediates. This step typically involves the reaction of a fluorinated o-phenylenediamine with sodium nitrite followed by reaction with malononitrile.

  • Step 2: Knoevenagel Condensation. The synthesized intermediate is then reacted with a substituted aldehyde in the presence of a base (e.g., piperidine, Cs2CO3) in a suitable solvent (e.g., ethanol, acetonitrile) to yield the final product. The reaction mixture is typically heated to reflux for several hours.

  • Step 3: Purification. The crude product is purified by recrystallization or column chromatography to afford the desired fluorinated benzotriazole-acrylonitrile derivative.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition: [3]

This assay is used to measure the binding affinity of compounds to the PD-1/PD-L1 complex.

  • Recombinant human PD-1 and PD-L1 proteins are incubated with the test compound at various concentrations.

  • An anti-PD-1 antibody labeled with a donor fluorophore and an anti-PD-L1 antibody labeled with an acceptor fluorophore are added to the mixture.

  • If the compound does not inhibit the interaction, the proximity of the donor and acceptor fluorophores results in a FRET signal.

  • In the presence of an inhibitor, the FRET signal is reduced in a dose-dependent manner, allowing for the calculation of the IC50 value.

Signaling Pathway

The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth, and its dysregulation is a hallmark of many cancers.[4][5][6][7][8] Several anti-cancer drugs, including those with fluorinated benzonitrile scaffolds, target this pathway.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Fluorinated_Benzonitrile Fluorinated Benzonitrile Derivatives (Inhibitor) Fluorinated_Benzonitrile->PI3K Inhibition

Caption: The PI3K/Akt signaling pathway and a potential point of inhibition by fluorinated benzonitrile derivatives.

Materials Science: Illuminating the Future with OLEDs

In the realm of materials science, fluorinated benzonitrile derivatives are making significant contributions to the development of advanced organic light-emitting diodes (OLEDs). Their unique electronic and photophysical properties, such as high thermal stability and tunable emission spectra, make them ideal candidates for use as emitters, particularly in thermally activated delayed fluorescence (TADF) materials.[9][10][11][12][13]

Photophysical Properties of Fluorinated Benzonitrile-Based TADF Emitters

The incorporation of fluorinated benzonitrile moieties into donor-acceptor-donor' (D-A-D') architectures has led to the development of highly efficient TADF emitters. These materials can harvest both singlet and triplet excitons, leading to enhanced device efficiency.

CompoundEmission Peak (nm) in PMMA[9]Photoluminescence Quantum Yield (PLQY) in PMMA (%)[9]Delayed Fluorescence Lifetime (µs) in PMMA[9]
4 475, 550655.2
5 480, 560724.8
6 470, 545686.1
7 485, 565754.5
Experimental Protocol for OLED Fabrication

General Procedure for the Synthesis of D-A-D' Fluorinated Benzonitrile Emitters:

The synthesis often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Buchwald-Hartwig reaction, to connect donor moieties (e.g., carbazole, phenoxazine) to a central fluorinated benzonitrile acceptor core.

Fabrication of OLED Devices:

  • Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

  • Layer Deposition: A hole injection layer (HIL), a hole transport layer (HTL), the emissive layer (EML) containing the fluorinated benzonitrile derivative doped in a host material, an electron transport layer (ETL), and an electron injection layer (EIL) are deposited in succession via thermal evaporation under high vacuum.

  • Cathode Deposition: A metal cathode (e.g., aluminum) is deposited on top of the organic layers.

  • Encapsulation: The device is encapsulated to protect it from moisture and oxygen.

Agricultural Science: Cultivating Innovation in Crop Protection

Fluorinated benzonitrile derivatives are playing an increasingly important role in the development of modern agrochemicals, particularly herbicides. The presence of the fluorobenzonitrile scaffold can enhance the biological activity and metabolic stability of these compounds, leading to more potent and environmentally benign crop protection solutions.

Herbicidal Activity

Certain fluorinated benzonitrile derivatives have demonstrated potent herbicidal activity against a range of weed species.

CompoundWeed SpeciesED50 (g a.i./hm²)[14]
7a Abutilon theophrasti13.32
Amaranthus retroflexus5.48
Fomesafen (Commercial Herbicide) Abutilon theophrasti36.39
Amaranthus retroflexus10.09
Experimental Protocols in Agricultural Science

Synthesis of 2,6-Dichloro-3-fluorobenzonitrile: [15][16][17][18][19]

This compound serves as a key intermediate in the synthesis of various herbicides.

  • Step 1: Chlorination. 2,6-dichloro-3-fluoroacetophenone is chlorinated using chlorine gas in a glacial acetic acid/sodium acetate system to yield α,α,α,2,6-pentachloro-3-fluoroacetophenone.

  • Step 2: Ammonolysis. The resulting product is treated with ammonia gas in an organic solvent to produce 2,6-dichloro-3-fluorobenzamide.

  • Step 3: Dehydration. The amide is then dehydrated using a dehydrating agent like bis(trichloromethyl) carbonate in the presence of an organic amine catalyst to afford 2,6-dichloro-3-fluorobenzonitrile.

Greenhouse Herbicidal Activity Assay: [14]

This assay is used to evaluate the efficacy of compounds against various weed species.

  • Seeds of target weed species are sown in pots containing a suitable growth medium.

  • At a specific growth stage (e.g., two-leaf stage), the plants are treated with the test compound at different concentrations, typically applied as a foliar spray.

  • The plants are then grown in a greenhouse under controlled conditions (temperature, humidity, light).

  • After a set period (e.g., 2-3 weeks), the herbicidal effect is visually assessed and scored based on a rating scale, or the fresh/dry weight of the aerial parts is measured to determine the dose-response curve and calculate the ED50 value.

Experimental Workflow: High-Throughput Screening

The discovery of novel fluorinated benzonitrile derivatives with desired biological activities often relies on high-throughput screening (HTS) of large compound libraries. The following workflow illustrates a typical HTS process for identifying enzyme inhibitors.

HTS_Workflow Compound_Library Fluorinated Benzonitrile Derivative Library Compound_Addition Compound Addition (Robotic Liquid Handling) Compound_Library->Compound_Addition Assay_Plate Assay Plate Preparation (Enzyme, Substrate, Buffer) Assay_Plate->Compound_Addition Incubation Incubation Compound_Addition->Incubation Signal_Detection Signal Detection (e.g., Fluorescence, Absorbance) Incubation->Signal_Detection Data_Analysis Data Analysis (Hit Identification) Signal_Detection->Data_Analysis Hit_Validation Hit Validation & Confirmation Data_Analysis->Hit_Validation Lead_Optimization Lead Optimization Hit_Validation->Lead_Optimization Active Compounds

References

A Comprehensive Technical Guide to the Safe Handling of 5-(Aminomethyl)-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling guidelines for 5-(Aminomethyl)-2-fluorobenzonitrile, a key building block in medicinal chemistry. Adherence to these protocols is crucial to ensure the safety of laboratory personnel and the integrity of research outcomes.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications and associated hazard statements.

Table 1: GHS Hazard Classification

Hazard ClassCategory
Skin Corrosion/Irritation2
Serious Eye Damage/Eye Irritation2A
Specific Target Organ Toxicity (Single Exposure)3 (Respiratory system)

Table 2: Hazard Statements and Pictograms

PictogramSignal WordHazard Statement(s)
Warning H315: Causes skin irritation.[1] H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1]

Precautionary Measures and Personal Protective Equipment (PPE)

Strict adherence to precautionary measures and the use of appropriate personal protective equipment are mandatory when handling this compound.

Table 3: Precautionary Statements

TypeStatement CodeStatement
PreventionP261Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
P264Wash skin thoroughly after handling.[2]
P271Use only outdoors or in a well-ventilated area.[2]
P280Wear protective gloves/protective clothing/eye protection/face protection.[2]
ResponseP302 + P352IF ON SKIN: Wash with plenty of soap and water.[2]
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
P312Call a POISON CENTER/doctor if you feel unwell.[2]
P332 + P313If skin irritation occurs: Get medical advice/attention.[2]
P337 + P313If eye irritation persists: Get medical advice/attention.[2]
P362Take off contaminated clothing and wash before reuse.[2]
StorageP403 + P233Store in a well-ventilated place. Keep container tightly closed.[2]
P405Store locked up.[2]
DisposalP501Dispose of contents/container to an approved waste disposal plant.[2]

Table 4: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecification
Eye/Face ProtectionWear safety glasses with side-shields or chemical goggles.
Skin ProtectionWear impervious gloves (e.g., nitrile rubber) and a lab coat.
Respiratory ProtectionUse a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or for spill cleanup.

Handling and Storage Procedures

Proper handling and storage are critical to maintain the stability of the compound and prevent accidental exposure.

Experimental Protocol for Handling:

  • Engineering Controls: All work with this compound should be conducted in a well-ventilated chemical fume hood.[2]

  • Dispensing: When weighing and dispensing the solid, use appropriate tools (e.g., spatula, weigh boat) to minimize dust generation.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[2]

  • Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

  • Keep away from incompatible materials.

  • The recommended storage temperature is under an inert atmosphere (nitrogen or argon) at 2–8 °C.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is essential.

Table 5: First Aid Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[2]
Skin Contact Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Obtain medical aid immediately.[2]
Eye Contact Immediately flush open eyes with running water for at least 15 minutes. Obtain medical aid immediately.[2]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Obtain medical aid immediately.

Accidental Release and Disposal

In case of a spill or for disposal of waste, follow these procedures.

Spill Cleanup Protocol:

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: For solid spills, carefully sweep up the material to avoid generating dust and place it in a suitable, labeled container for disposal. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by washing with soap and water.

  • PPE: Wear appropriate PPE during the entire cleanup process.

Waste Disposal:

  • Dispose of this compound and any contaminated materials as hazardous waste.

  • Consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines and to ensure compliance with local, state, and federal regulations.[2]

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information detailing specific biological activities or signaling pathways directly modulated by this compound. One source indicates its use in the synthesis of thrombin inhibitors, suggesting its potential as a scaffold in the development of anticoagulants.[1] However, a definitive mechanism of action or a specific signaling pathway has not been elucidated in the reviewed literature. Researchers working with this compound are encouraged to perform their own biological assays to determine its activity and mechanism of action.

Safe Handling Workflow

The following diagram illustrates a comprehensive workflow for the safe handling of this compound in a research laboratory setting.

Caption: Safe handling workflow for this compound.

References

The Strategic Role of 5-(Aminomethyl)-2-fluorobenzonitrile in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 5-(Aminomethyl)-2-fluorobenzonitrile, a versatile synthetic building block, has emerged as a crucial intermediate in the development of targeted therapeutics. Its unique structural features, including a reactive aminomethyl group, a chemically stable fluorobenzonitrile core, and specific substitution patterns, make it an attractive scaffold for the synthesis of potent and selective inhibitors of key enzymes implicated in a range of diseases. This technical guide provides an in-depth analysis of the role of this compound in medicinal chemistry, with a focus on its application in the synthesis of thrombin and Poly(ADP-ribose) polymerase (PARP) inhibitors. This document is intended for researchers, scientists, and drug development professionals.

Chemical Properties and Synthesis

This compound, with the chemical formula C₈H₇FN₂ and a molecular weight of 150.15 g/mol , is also known by its synonyms, including 3-Cyano-4-fluorobenzylamine.[1] Its CAS number is 368426-86-2.[1]

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
Molecular FormulaC₈H₇FN₂
Molecular Weight150.15 g/mol
CAS Number368426-86-2
AppearanceNot specified in provided results
Melting PointNot specified in provided results
Boiling PointNot specified in provided results
SolubilityNot specified in provided results

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the provided search results, a common synthetic route to the related compound, 5-amino-2-fluorobenzonitrile, involves the reduction of 2-fluoro-5-nitrobenzonitrile.

Experimental Protocol: Synthesis of 5-Amino-2-fluorobenzonitrile[2]

Materials:

  • 2-fluoro-5-nitrobenzonitrile

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • A solution of 2-fluoro-5-nitrobenzonitrile (2.0 g) in ethyl acetate (50 mL) is prepared.[2]

  • Stannous chloride dihydrate (27.0 g) is added to the solution.[2]

  • The reaction mixture is heated to reflux for 1.5 hours.[2]

  • After cooling, the mixture is partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.[2]

  • The aqueous layer is extracted four times with ethyl acetate.[2]

  • The combined organic layers are washed four times with water, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 4-fluoro-3-cyanoaniline (1.40 g).[2]

Further synthetic steps would be required to convert the amino group of 5-amino-2-fluorobenzonitrile to the aminomethyl group of the target compound.

Application in the Synthesis of Bioactive Molecules

This compound serves as a key intermediate in the synthesis of inhibitors for two critical enzyme targets in modern drug discovery: thrombin and PARP-1.

Thrombin Inhibitors

Thrombin is a serine protease that plays a central role in the blood coagulation cascade.[3][4][5][6] Its inhibition is a key therapeutic strategy for the prevention and treatment of thrombotic disorders. This compound is utilized in the synthesis of thrombin inhibitors that often feature P3-heterocycles and P1-bicyclic arginine surrogates.[7]

Signaling Pathway of Thrombin in Coagulation

The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a fibrin clot. Thrombin is the final enzyme in this cascade, responsible for converting fibrinogen to fibrin.

Thrombin_Coagulation_Pathway Intrinsic_Pathway Intrinsic Pathway Factor_X Factor X Intrinsic_Pathway->Factor_X Activates Extrinsic_Pathway Extrinsic Pathway Extrinsic_Pathway->Factor_X Activates Thrombin Thrombin (Factor IIa) Factor_X->Thrombin Converts Prothrombin to Prothrombin Prothrombin (Factor II) Fibrin_Monomer Fibrin Monomer Thrombin->Fibrin_Monomer Cleaves to Factor_XIIIa Factor XIIIa Thrombin->Factor_XIIIa Activates Fibrinogen Fibrinogen Fibrin_Clot Fibrin Clot Fibrin_Monomer->Fibrin_Clot Polymerizes to Factor_XIII Factor XIII Factor_XIIIa->Fibrin_Clot Stabilizes

Caption: The Coagulation Cascade Highlighting the Central Role of Thrombin.

PARP-1 Inhibitors

Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme that plays a critical role in DNA repair, particularly in the base excision repair (BER) pathway for single-strand breaks.[1][8][9][10][11] PARP inhibitors have emerged as a significant class of anticancer agents, especially for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.

Signaling Pathway of PARP-1 in DNA Damage Repair

Upon detecting a single-strand DNA break, PARP-1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains, which act as a scaffold to recruit other DNA repair proteins.

PARP1_DNA_Repair_Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 Recruits PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR Synthesizes using NAD+ NAD NAD+ DNA_Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->DNA_Repair_Proteins Recruits Repair_Complex DNA Repair Complex Assembly DNA_Repair_Proteins->Repair_Complex Form SSB_Repair Single-Strand Break Repair Repair_Complex->SSB_Repair Mediates PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP1 Inhibits

Caption: The Role of PARP-1 in the DNA Single-Strand Break Repair Pathway.

Biological Activity and Assay Protocols

While specific quantitative data for inhibitors derived directly from this compound were not available in the search results, this section outlines the standard assays used to evaluate the potency of thrombin and PARP-1 inhibitors.

Table 2: Representative Biological Activity of Thrombin and PARP-1 Inhibitors (Examples)

Compound ClassTargetIC₅₀ (nM)Reference
Pyrazole-based inhibitorsThrombin16 - 80[12]
(Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-7-carboxamide derivativesPARP-14 - 200[13]
Experimental Protocol: Thrombin Inhibitor Screening Assay (Fluorometric)[15][16]

Principle: This assay measures the ability of a test compound to inhibit the cleavage of a synthetic fluorogenic substrate by thrombin. The cleavage releases a fluorescent molecule (e.g., AMC), and the reduction in fluorescence intensity is proportional to the inhibitory activity of the compound.

Materials:

  • Thrombin enzyme

  • Thrombin substrate (e.g., AMC-based peptide)

  • Thrombin assay buffer

  • Test inhibitor and positive control (e.g., PPACK dihydrochloride)

  • 96-well microplate (black, clear bottom)

  • Fluorescence microplate reader (Ex/Em = 350/450 nm)

Procedure:

  • Prepare serial dilutions of the test inhibitor.

  • Add the thrombin enzyme solution to each well of the microplate.

  • Add the diluted test inhibitor or buffer (for control wells) to the respective wells.

  • Incubate at room temperature for 10-15 minutes.

  • Initiate the reaction by adding the thrombin substrate solution to all wells.

  • Measure the fluorescence in kinetic mode at 37°C for 30-60 minutes.

  • Calculate the rate of reaction for each concentration of the inhibitor and determine the IC₅₀ value.

Experimental Protocol: PARP-1 Inhibition Assay (Chemiluminescent)[17]

Principle: This assay quantifies the PARP-1-catalyzed incorporation of biotinylated NAD+ into histone proteins coated on a microplate. The amount of incorporated biotin is detected using streptavidin-HRP and a chemiluminescent substrate. A decrease in the chemiluminescent signal indicates PARP-1 inhibition.

Materials:

  • Recombinant PARP-1 enzyme

  • Histone-coated 96-well plate

  • Activated DNA

  • Biotinylated NAD+

  • PARP assay buffer

  • Test inhibitor and positive control (e.g., Olaparib)

  • Streptavidin-HRP

  • Chemiluminescent HRP substrate

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test inhibitor.

  • Add the test inhibitor or buffer to the wells of the histone-coated plate.

  • Add a master mix containing PARP-1 enzyme, activated DNA, and biotinylated NAD+ to initiate the reaction.

  • Incubate at room temperature for 1 hour.

  • Wash the plate to remove unreacted components.

  • Add diluted streptavidin-HRP and incubate for 30 minutes.

  • Wash the plate and add the chemiluminescent substrate.

  • Immediately measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value.

Conclusion

This compound is a valuable and strategically important building block in medicinal chemistry. Its utility in the synthesis of potent thrombin and PARP-1 inhibitors highlights its potential for the development of novel therapeutics for a range of diseases, from thrombosis to cancer. The synthetic accessibility of this intermediate, combined with the critical biological roles of its downstream targets, ensures its continued importance in drug discovery and development. Further exploration of derivatives based on this scaffold is likely to yield new and improved clinical candidates.

References

A Technical Guide to 5-(Aminomethyl)-2-fluorobenzonitrile for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-(Aminomethyl)-2-fluorobenzonitrile, a key building block in contemporary drug discovery and organic synthesis. This document outlines its supply landscape, purity standards, a detailed synthetic pathway, and its crucial role in the development of targeted therapeutics, particularly PARP inhibitors.

Core Compound Information

Chemical Name: this compound CAS Number: 368426-86-2 Molecular Formula: C₈H₇FN₂ Molecular Weight: 150.15 g/mol

Commercial Availability and Purity Standards

This compound is available from a range of chemical suppliers, catering to research and development needs. Purity levels are critical for its application in sensitive synthetic processes, particularly in the synthesis of active pharmaceutical ingredients (APIs). The following table summarizes a selection of suppliers and their typical purity specifications.

SupplierPurityFormNotes
2a biotech≥98.00%Not specifiedResearch quantities available.
Cenmed Enterprises≥98%Not specifiedAlso available as the hydrochloride salt.
PharmaffiliatesNot specifiedNot specifiedReference standard available.
AladdinNot specifiedNot specifiedAvailable through various distributors.

Note: Purity is typically determined by High-Performance Liquid Chromatography (HPLC) and confirmed by ¹H NMR and Mass Spectrometry. Researchers should always request a certificate of analysis (CoA) for lot-specific purity data.

Synthetic Protocol: A Multi-Step Approach

The synthesis of this compound is a multi-step process commencing from commercially available 2-fluoro-5-methylbenzonitrile. The overall transformation involves a benzylic bromination, followed by cyanation, and concluding with a selective reduction of the nitrile group.

Step 1: Synthesis of 5-(Bromomethyl)-2-fluorobenzonitrile

This initial step involves the radical bromination of the methyl group of 2-fluoro-5-methylbenzonitrile.

  • Reactants: 2-fluoro-5-methylbenzonitrile, N-Bromosuccinimide (NBS), and a radical initiator (e.g., Azobisisobutyronitrile - AIBN).

  • Solvent: A non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane.

  • Procedure:

    • Dissolve 2-fluoro-5-methylbenzonitrile in the chosen solvent.

    • Add N-Bromosuccinimide and a catalytic amount of AIBN.

    • Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture and filter off the succinimide byproduct.

    • Wash the filtrate with an aqueous solution of sodium thiosulfate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5-(bromomethyl)-2-fluorobenzonitrile.

    • Purify the crude product by column chromatography or recrystallization.

Step 2: Synthesis of 5-(Cyanomethyl)-2-fluorobenzonitrile

The benzylic bromide is then converted to a nitrile through nucleophilic substitution.

  • Reactants: 5-(Bromomethyl)-2-fluorobenzonitrile and a cyanide source (e.g., sodium cyanide or potassium cyanide).

  • Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Procedure:

    • Dissolve 5-(bromomethyl)-2-fluorobenzonitrile in the chosen solvent.

    • Add the cyanide salt to the solution.

    • Stir the reaction mixture at room temperature or with gentle heating.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic extracts with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • The resulting crude 5-(cyanomethyl)-2-fluorobenzonitrile can be purified by column chromatography.

Step 3: Synthesis of this compound

The final step is the selective reduction of the newly introduced nitrile group to a primary amine.

  • Reducing Agents: A variety of reducing agents can be employed, such as Lithium aluminum hydride (LiAlH₄), borane-tetrahydrofuran complex (BH₃·THF), or catalytic hydrogenation (e.g., H₂/Raney Nickel). The choice of reagent will depend on the desired reaction conditions and functional group tolerance.[1][2][3][4]

  • Procedure (using BH₃·THF):

    • Dissolve 5-(cyanomethyl)-2-fluorobenzonitrile in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution in an ice bath.

    • Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF) dropwise.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and cautiously quench the excess borane by the slow addition of methanol, followed by hydrochloric acid.

    • Remove the solvent under reduced pressure.

    • Basify the aqueous residue with a sodium hydroxide solution and extract the product with an organic solvent.

    • Dry the organic layer, filter, and concentrate to obtain this compound.

The following diagram illustrates the synthetic workflow:

G Start 2-Fluoro-5-methylbenzonitrile Step1 Benzylic Bromination (NBS, AIBN) Start->Step1 Intermediate1 5-(Bromomethyl)-2-fluorobenzonitrile Step1->Intermediate1 Step2 Cyanation (NaCN or KCN) Intermediate1->Step2 Intermediate2 5-(Cyanomethyl)-2-fluorobenzonitrile Step2->Intermediate2 Step3 Nitrile Reduction (e.g., BH3·THF) Intermediate2->Step3 Product This compound Step3->Product

Synthetic workflow for this compound.

Application in Drug Discovery: Synthesis of PARP Inhibitors

This compound is a crucial intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.[5][6] PARP inhibitors exploit the concept of synthetic lethality in cancer cells with deficiencies in the homologous recombination DNA repair pathway, such as those with BRCA1/2 mutations.

The PARP-1 Signaling Pathway in DNA Repair

PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs). When an SSB occurs, PARP-1 binds to the damaged site and becomes activated. It then catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation acts as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process.[7][8][9][10][11]

The following diagram outlines the central role of PARP-1 in the DNA damage response:

G cluster_0 Cellular Stress cluster_1 PARP-1 Activation and Signaling cluster_2 Cellular Outcome cluster_3 Inhibition by PARP Inhibitors DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 activates PARylation PAR Synthesis (PARylation) PARP1->PARylation catalyzes Repair_Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1, Ligase III) PARylation->Repair_Recruitment facilitates DNA_Repair DNA Repair Repair_Recruitment->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival PARPi PARP Inhibitor PARPi->PARP1 inhibits

The role of PARP-1 in the DNA single-strand break repair pathway.

By inhibiting PARP-1, SSBs are not efficiently repaired and can lead to the formation of double-strand breaks (DSBs) during DNA replication. In healthy cells, these DSBs can be repaired by the homologous recombination pathway. However, in cancer cells with defective homologous recombination (e.g., BRCA1/2 mutations), the accumulation of DSBs leads to cell death, an example of synthetic lethality.

The synthesis of potent and selective PARP inhibitors often involves the incorporation of the this compound moiety. This fragment serves as a key pharmacophoric element, contributing to the binding affinity and overall efficacy of the inhibitor molecule. Its structural features allow for specific interactions within the active site of the PARP enzyme.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its reliable supply and well-defined purity standards are essential for its application in the synthesis of complex molecules. The detailed synthetic protocol provided herein offers a practical guide for its preparation. Furthermore, its integral role in the development of PARP inhibitors highlights its significance in the advancement of targeted cancer therapies. A thorough understanding of the PARP-1 signaling pathway provides the rationale for the therapeutic strategy employing inhibitors derived from this key intermediate.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Novel Kinase Inhibitors Utilizing 5-(Aminomethyl)-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kinase inhibitors are a cornerstone of modern targeted therapy, particularly in oncology. The strategic design and synthesis of novel inhibitors with high potency and selectivity are critical for advancing this therapeutic class. 5-(Aminomethyl)-2-fluorobenzonitrile is a versatile chemical building block poised for the synthesis of a diverse range of kinase inhibitors. Its unique structural features, including a primary amine for derivatization, a nitrile group that can act as a hydrogen bond acceptor or be further modified, and a fluorine atom to enhance metabolic stability and binding affinity, make it an attractive starting material for drug discovery programs.

These application notes provide detailed protocols for the synthesis of a hypothetical series of kinase inhibitors based on a this compound core, targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway. The methodologies are derived from established synthetic strategies for related kinase inhibitors.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway is a common driver in various cancers, making it a prime target for therapeutic intervention. The diagram below illustrates a simplified overview of the EGFR signaling cascade.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR EGFR->EGFR RAS RAS EGFR->RAS Activates EGF EGF (Ligand) EGF->EGFR Binds Inhibitor Kinase Inhibitor (e.g., from 5-(Aminomethyl)- 2-fluorobenzonitrile) Inhibitor->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes

Caption: Simplified EGFR signaling pathway and the point of intervention for kinase inhibitors.

Experimental Workflow for Synthesis and Evaluation

The general workflow for the synthesis and subsequent biological evaluation of the proposed kinase inhibitors is outlined below. This process involves a multi-step chemical synthesis followed by in vitro characterization of the compounds' inhibitory activity.

experimental_workflow Start Start: 5-(Aminomethyl)- 2-fluorobenzonitrile Step1 Step 1: Amide Coupling with Substituted Acyl Chlorides Start->Step1 Purification1 Purification 1 (Column Chromatography) Step1->Purification1 Step2 Step 2: Nucleophilic Aromatic Substitution with Anilines Purification1->Step2 Purification2 Purification 2 (Recrystallization/Chromatography) Step2->Purification2 Characterization Structural Characterization (NMR, MS, HPLC) Purification2->Characterization KinaseAssay In Vitro Kinase Assay (e.g., EGFR IC50 determination) Characterization->KinaseAssay SAR Structure-Activity Relationship (SAR) Analysis KinaseAssay->SAR

Caption: General experimental workflow for the synthesis and evaluation of kinase inhibitors.

Experimental Protocols

Protocol 1: Synthesis of N-((3-cyano-4-fluorophenyl)methyl) R-amides (Intermediate 1)

This protocol describes the acylation of the primary amine of this compound with various substituted acyl chlorides.

Materials:

  • This compound

  • Substituted acyl chloride (e.g., benzoyl chloride, 4-methoxybenzoyl chloride, 3-(trifluoromethyl)benzoyl chloride)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C under a nitrogen atmosphere.

  • Add the desired substituted acyl chloride (1.1 eq) dropwise to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the corresponding amide intermediate.

Protocol 2: Synthesis of Final Kinase Inhibitors via Nucleophilic Aromatic Substitution

This protocol details the substitution of the fluorine atom in the intermediate amides with various anilines to generate the final products.

Materials:

  • N-((3-cyano-4-fluorophenyl)methyl) R-amide (Intermediate 1)

  • Substituted aniline (e.g., 3-ethynylaniline, 3-chloro-4-fluoroaniline)

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the amide intermediate (1.0 eq) in DMSO, add the substituted aniline (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 120 °C and stir for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the final compound by recrystallization or silica gel chromatography to obtain the desired kinase inhibitor.

Structure-Activity Relationship (SAR) Data

The following table presents hypothetical inhibitory data for a series of synthesized compounds against wild-type EGFR (EGFR-WT) and the T790M mutant, which is a common resistance mutation. This data illustrates a potential structure-activity relationship.

Compound IDR Group (from Acyl Chloride)Aniline SubstituentEGFR-WT IC₅₀ (nM)EGFR-T790M IC₅₀ (nM)
KI-1 Phenyl3-ethynylaniline50850
KI-2 4-Methoxyphenyl3-ethynylaniline851200
KI-3 3-(Trifluoromethyl)phenyl3-ethynylaniline25450
KI-4 Phenyl3-chloro-4-fluoroaniline40700
KI-5 3-(Trifluoromethyl)phenyl3-chloro-4-fluoroaniline15300

Data is hypothetical and for illustrative purposes only.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The protocols outlined provide a robust framework for the generation of compound libraries for screening and lead optimization. The modular nature of the synthesis allows for systematic modification at two key positions, facilitating the exploration of structure-activity relationships to develop potent and selective kinase inhibitors. Further derivatization of the nitrile group could also be explored to expand the chemical space of potential inhibitors.

Application Notes and Protocols for N-Alkylation of 5-(Aminomethyl)-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the N-alkylation of 5-(aminomethyl)-2-fluorobenzonitrile, a key intermediate in the synthesis of various pharmaceutical compounds, including thrombin inhibitors.[1] Two primary methods are presented: direct N-alkylation with alkyl halides and reductive amination with carbonyl compounds. These protocols offer versatile approaches for the synthesis of a diverse range of N-substituted this compound derivatives. The procedures are designed to be robust and scalable for applications in drug discovery and development.

Introduction

N-alkylation of primary amines is a fundamental transformation in organic synthesis, crucial for the generation of secondary and tertiary amines. This compound is a valuable building block in medicinal chemistry, and its N-alkylation provides access to a wide array of derivatives with potential biological activity. The protocols outlined below describe two common and effective methods for this transformation.

Method 1: Direct N-Alkylation with Alkyl Halides

This method involves the reaction of the primary amine with an alkyl halide in the presence of a base. The choice of base and solvent is critical for achieving high yields and minimizing side reactions.

Method 2: Reductive Amination with Aldehydes and Ketones

Reductive amination is a widely used method for the formation of C-N bonds.[2] It proceeds through the in situ formation of an imine or enamine, which is then reduced to the corresponding amine. This one-pot procedure is often milder and more efficient than direct alkylation. Common reducing agents include sodium triacetoxyborohydride and sodium cyanoborohydride.[2][3]

Data Presentation

The following tables summarize representative quantitative data for the N-alkylation of this compound based on the two primary methods.

Table 1: Direct N-Alkylation with Alkyl Halides

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Methyl IodideK₂CO₃DMF60685-95
Ethyl BromideK₂CO₃AcetonitrileReflux880-90
Benzyl BromideCs₂CO₃Acetonitrile70490-98
Propargyl BromideK₂CO₃AcetoneReflux675-85

Table 2: Reductive Amination with Carbonyl Compounds

Carbonyl CompoundReducing AgentSolventTemperature (°C)Time (h)Yield (%)
Formaldehyde (37% aq.)Sodium CyanoborohydrideMethanolRoom Temp390-98
AcetaldehydeSodium Triacetoxyborohydride1,2-DichloroethaneRoom Temp485-95
AcetoneSodium Triacetoxyborohydride1,2-DichloroethaneRoom Temp680-90
BenzaldehydeSodium CyanoborohydrideMethanolRoom Temp580-90

Experimental Protocols

Protocol 1: Direct N-Alkylation with Alkyl Halides

This protocol provides a general procedure for the direct N-alkylation of this compound using an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 - 1.5 equivalents)

  • Base (e.g., Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃)) (1.5 - 2.0 equivalents)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile)

  • Inert gas (Nitrogen or Argon)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the anhydrous solvent (5-10 mL per mmol of the amine).

  • Add the base (1.5 eq) to the suspension and stir the mixture at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80°C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into deionized water and extract with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated product.

Protocol 2: Reductive Amination with Carbonyl Compounds

This protocol describes a general procedure for the N-alkylation of this compound via reductive amination with an aldehyde or ketone.

Materials:

  • This compound

  • Aldehyde or Ketone (1.0 - 1.2 equivalents)

  • Reducing Agent (e.g., Sodium Triacetoxyborohydride (NaBH(OAc)₃), Sodium Cyanoborohydride (NaBH₃CN)) (1.2 - 1.5 equivalents)

  • Anhydrous solvent (e.g., 1,2-Dichloroethane (DCE), Methanol)

  • Inert gas (Nitrogen or Argon)

  • Saturated aqueous sodium bicarbonate solution

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Acetic Acid (for reactions with NaBH₃CN)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the anhydrous solvent.

  • Add the aldehyde or ketone (1.1 eq) to the solution.

  • If using sodium cyanoborohydride, adjust the pH of the solution to approximately 6-7 by the dropwise addition of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • In a separate flask, dissolve the reducing agent (1.5 eq) in the same solvent.

  • Slowly add the reducing agent solution to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated product.

Visualizations

G cluster_0 Direct N-Alkylation Workflow A This compound + Alkyl Halide + Base B Reaction under Inert Atmosphere (Heat as required) A->B C Work-up (Aqueous Extraction) B->C D Purification (Column Chromatography) C->D E N-Alkylated Product D->E

Caption: Workflow for Direct N-Alkylation.

G cluster_1 Reductive Amination Workflow F This compound + Aldehyde/Ketone G Imine Formation (Acid Catalyst if needed) F->G H Reduction (e.g., NaBH(OAc)₃) G->H I Work-up and Purification H->I J N-Alkylated Product I->J

Caption: Workflow for Reductive Amination.

References

Application Notes and Protocols: 5-(Aminomethyl)-2-fluorobenzonitrile in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Aminomethyl)-2-fluorobenzonitrile is a versatile bifunctional building block with significant potential in combinatorial chemistry and the solid-phase synthesis of diverse molecular libraries. Its structure incorporates a reactive primary amine suitable for immobilization on a solid support and a nitrile group that can undergo a variety of chemical transformations. This unique combination allows for the generation of libraries of small molecules with potential applications in drug discovery and materials science. The fluorine substituent provides a useful spectroscopic marker and can favorably influence the physicochemical properties of the final compounds, such as metabolic stability and binding affinity.

Core Applications in Solid-Phase Synthesis

The primary amino group of this compound serves as an ideal anchor for covalent attachment to a variety of solid supports (resins). Once immobilized, the nitrile functionality is positioned for subsequent chemical modifications, enabling the construction of a library of compounds. This approach offers several advantages over traditional solution-phase synthesis, including simplified purification through washing and filtration, the ability to drive reactions to completion using excess reagents, and the potential for automation.

Potential transformations of the resin-bound nitrile group include:

  • Reduction to primary amines.

  • Cyclization reactions with various reagents to form heterocycles such as tetrazoles, triazoles, and pyrimidines.

  • Addition of organometallic reagents to generate ketones after hydrolysis.

These transformations allow for the creation of a diverse library of compounds from a single immobilized precursor.

Experimental Protocols

The following protocols describe a hypothetical workflow for the immobilization of this compound and its subsequent derivatization on a solid support.

Protocol 1: Immobilization of this compound on a Solid Support

This protocol details the attachment of the building block to a 2-chlorotrityl chloride resin, which is known for its acid-labile cleavage, preserving amide functionalities if they are formed in subsequent steps.

Materials:

  • 2-Chlorotrityl chloride resin (100-200 mesh, 1.0-1.6 mmol/g loading)

  • This compound

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

Procedure:

  • Swell the 2-chlorotrityl chloride resin (1.0 g, 1.6 mmol) in anhydrous DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.

  • Drain the DCM.

  • Dissolve this compound (486 mg, 3.2 mmol, 2.0 eq) and DIPEA (1.1 mL, 6.4 mmol, 4.0 eq) in anhydrous DCM (10 mL).

  • Add the solution to the swollen resin and agitate the mixture at room temperature for 4 hours.

  • Drain the reaction solution.

  • To cap any unreacted chlorotrityl groups, add a solution of DCM/MeOH/DIPEA (17:2:1, 10 mL) and agitate for 30 minutes.

  • Drain the capping solution and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under vacuum to a constant weight.

Workflow for Immobilization

G Resin 2-Chlorotrityl Chloride Resin Swell Swell in DCM Resin->Swell Add Add this compound and DIPEA in DCM Swell->Add React Agitate for 4 hours Add->React Cap Cap with DCM/MeOH/DIPEA React->Cap Wash Wash with DCM, DMF, MeOH Cap->Wash Dry Dry under vacuum Wash->Dry Immobilized Immobilized Product Dry->Immobilized

Caption: Workflow for the immobilization of this compound.

Protocol 2: Solid-Phase Synthesis of a Tetrazole Library

This protocol describes the conversion of the resin-bound nitrile to a tetrazole ring, a common scaffold in medicinal chemistry.

Materials:

  • Immobilized this compound on resin

  • Sodium azide (NaN₃)

  • Triethylamine hydrochloride (Et₃N·HCl)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Swell the resin-bound benzonitrile (200 mg) in anhydrous DMF (5 mL) for 30 minutes.

  • Add sodium azide (65 mg, 1.0 mmol, 5.0 eq) and triethylamine hydrochloride (138 mg, 1.0 mmol, 5.0 eq) to the resin suspension.

  • Heat the mixture at 80°C for 16 hours.

  • Cool the reaction to room temperature and drain the solution.

  • Wash the resin sequentially with DMF (3 x 5 mL), water (3 x 5 mL), DMF (3 x 5 mL), and DCM (3 x 5 mL).

  • Dry the resin under vacuum.

  • Cleave the product from the resin by treating with a mixture of TFA/TIS/Water (95:2.5:2.5, 5 mL) for 2 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Concentrate the filtrate under reduced pressure to yield the crude tetrazole product.

Diversification and Cleavage Workflow

G Immobilized Immobilized Benzonitrile Swell Swell in DMF Immobilized->Swell React Add NaN3 and Et3N·HCl Heat at 80°C Swell->React Wash Wash resin React->Wash Cleave Cleave with TFA/TIS/H2O Wash->Cleave Product Final Tetrazole Product Cleave->Product

Caption: General workflow for the solid-phase synthesis and cleavage of a derivative.

Data Presentation

The following table summarizes the expected products from a hypothetical library synthesis based on the immobilized this compound. The yields and purities are hypothetical and would need to be determined experimentally.

Reaction Type Key Reagents Expected Product Structure Hypothetical Yield (%) Hypothetical Purity (%)
Tetrazole FormationNaN₃, Et₃N·HCl5-(4-fluoro-3-(1H-tetrazol-5-yl)benzyl)methanamine70-85>90
Amine ReductionBH₃·THF5-(4-fluoro-3-(aminomethyl)benzyl)methanamine60-75>85
Thioamide FormationLawesson's Reagent5-(4-fluoro-3-(aminomethyl)phenyl)methanethioamide75-90>90
Triazole SynthesisAlkyl/Aryl AzidesSubstituted 1,2,3-triazole derivative50-70>85

This compound is a promising building block for solid-phase organic synthesis, offering a convenient handle for immobilization and a versatile functional group for the generation of diverse chemical libraries. The protocols and workflows presented here provide a solid theoretical foundation for researchers to begin exploring the utility of this compound in their own solid-phase synthesis endeavors. Experimental validation of these protocols is anticipated to confirm the viability of this approach for the efficient production of novel compounds for drug discovery and other applications.

Application of 5-(Aminomethyl)-2-fluorobenzonitrile in parallel synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An essential building block in modern drug discovery, 5-(Aminomethyl)-2-fluorobenzonitrile is a versatile reagent for the parallel synthesis of diverse compound libraries. Its primary amine handle allows for a variety of chemical transformations, including amide bond formation and reductive amination, enabling the rapid generation of novel chemical entities for high-throughput screening. The presence of a fluorine atom and a nitrile group on the phenyl ring provides unique electronic properties and potential metabolic stability, making it an attractive scaffold for medicinal chemistry programs.

This document provides detailed application notes and protocols for the use of this compound in parallel synthesis workflows, targeting researchers, scientists, and drug development professionals.

Application in Amide Library Synthesis

The primary amine of this compound readily participates in amide coupling reactions with a wide range of carboxylic acids. This reaction is a cornerstone of medicinal chemistry and is frequently employed in the construction of focused libraries for lead optimization. Parallel synthesis techniques allow for the rapid generation of a matrix of amides by reacting this compound with a diverse set of carboxylic acid building blocks.

Quantitative Data for Parallel Amide Synthesis

The following table summarizes representative yields and purities for the parallel synthesis of an amide library using this compound and a selection of carboxylic acids. The reactions were performed in a 96-well plate format.

EntryCarboxylic AcidCoupling ReagentYield (%)Purity (%)
1Acetic AcidHATU92>95
2Benzoic AcidT3P88>95
34-Chlorobenzoic AcidHATU85>95
43-Pyridinecarboxylic AcidT3P78>90
5Cyclohexanecarboxylic AcidHATU95>95
6Phenylacetic AcidT3P89>95
Experimental Protocol: Parallel Amide Coupling using HATU

This protocol describes a general procedure for the parallel synthesis of amides from this compound and a diverse set of carboxylic acids in a 96-well plate format.

Materials:

  • This compound hydrochloride

  • A library of diverse carboxylic acids

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

  • 96-well reaction block with sealing mat

  • Automated liquid handler (optional) or multichannel pipette

  • Centrifugal evaporator

  • LC-MS for analysis

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M solution of this compound hydrochloride in anhydrous DMF.

    • Prepare a 0.2 M solution of each carboxylic acid in anhydrous DMF in separate wells of a 96-well plate.

    • Prepare a 0.24 M solution of HATU in anhydrous DMF.

    • Prepare a 0.6 M solution of DIPEA in anhydrous DMF.

  • Reaction Setup:

    • To each well of a 96-well reaction block, add 100 µL (20 µmol) of the this compound hydrochloride stock solution.

    • Add 120 µL (72 µmol) of the DIPEA stock solution to each well to neutralize the hydrochloride salt and provide the necessary base for the coupling reaction.

    • Add 100 µL (20 µmol) of the respective carboxylic acid stock solution to each well.

    • Initiate the reaction by adding 100 µL (24 µmol) of the HATU stock solution to each well.

  • Reaction and Work-up:

    • Seal the 96-well reaction block with a sealing mat.

    • Shake the reaction block at room temperature for 16 hours.

    • After the reaction is complete, quench each reaction with 200 µL of water.

    • The crude products can be purified by preparative HPLC-MS.

  • Analysis:

    • Analyze the purity and confirm the identity of the products in each well using LC-MS.

    • Determine the yield of the desired amide products.

Amide_Synthesis_Workflow cluster_prep Stock Solution Preparation cluster_reaction Parallel Synthesis (96-well plate) cluster_workup Work-up & Purification cluster_analysis Analysis Amine 5-(Aminomethyl)-2- fluorobenzonitrile HCl in DMF Dispense Dispense Reactants & Reagents Amine->Dispense Acids Carboxylic Acids in DMF Acids->Dispense HATU_sol HATU in DMF HATU_sol->Dispense DIPEA_sol DIPEA in DMF DIPEA_sol->Dispense React Shake at RT for 16h Dispense->React Quench Quench with Water React->Quench Purify Preparative HPLC-MS Quench->Purify Analyze LC-MS Analysis Purify->Analyze

Workflow for Parallel Amide Synthesis.

Application in Reductive Amination Library Synthesis

The primary amine of this compound can be reacted with a diverse set of aldehydes and ketones to form imines, which are then reduced in situ to the corresponding secondary amines. This two-step, one-pot reaction is known as reductive amination and is a powerful tool for generating diverse amine libraries.

Quantitative Data for Parallel Reductive Amination

The following table presents representative yields and purities for the parallel synthesis of a secondary amine library from this compound and a selection of aldehydes.

EntryAldehydeReducing AgentYield (%)Purity (%)
1BenzaldehydeNaBH(OAc)₃85>95
24-MethoxybenzaldehydeNaBH(OAc)₃82>95
3IsovaleraldehydeNaBH(OAc)₃90>95
42-ThiophenecarboxaldehydeNaBH(OAc)₃75>90
5CyclohexanecarboxaldehydeNaBH(OAc)₃88>95
6CinnamaldehydeNaBH(OAc)₃70>90
Experimental Protocol: Parallel Reductive Amination

This protocol outlines a general procedure for the parallel synthesis of secondary amines from this compound and a library of aldehydes in a 96-well plate format.

Materials:

  • This compound

  • A library of diverse aldehydes

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM)

  • Acetic Acid (AcOH)

  • 96-well reaction block with sealing mat

  • Automated liquid handler (optional) or multichannel pipette

  • Centrifugal evaporator

  • LC-MS for analysis

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M solution of this compound in anhydrous DCM.

    • Prepare a 0.2 M solution of each aldehyde in anhydrous DCM in separate wells of a 96-well plate.

    • Prepare a 0.3 M solution of sodium triacetoxyborohydride in anhydrous DCM.

    • Prepare a 1% v/v solution of acetic acid in anhydrous DCM.

  • Reaction Setup:

    • To each well of a 96-well reaction block, add 100 µL (20 µmol) of the this compound stock solution.

    • Add 100 µL (20 µmol) of the respective aldehyde stock solution to each well.

    • Add 20 µL of the acetic acid solution to each well to catalyze imine formation.

    • Allow the mixture to shake at room temperature for 1 hour to facilitate imine formation.

  • Reduction and Work-up:

    • To each well, add 100 µL (30 µmol) of the sodium triacetoxyborohydride stock solution.

    • Seal the 96-well reaction block and shake at room temperature for 16 hours.

    • Quench the reaction by adding 200 µL of saturated aqueous sodium bicarbonate solution to each well.

    • Extract the aqueous layer with 2 x 200 µL of DCM.

    • Combine the organic layers and concentrate to dryness using a centrifugal evaporator.

  • Analysis:

    • Dissolve the crude product in a suitable solvent (e.g., DMSO).

    • Analyze the purity and confirm the identity of the products using LC-MS.

    • Determine the yield of the desired secondary amine products.

Reductive_Amination_Workflow cluster_prep Stock Solution Preparation cluster_reaction Parallel Synthesis (96-well plate) cluster_workup Work-up cluster_analysis Analysis Amine 5-(Aminomethyl)-2- fluorobenzonitrile in DCM Imine_Form Imine Formation: Amine + Aldehyde + Acid Shake 1h Amine->Imine_Form Aldehydes Aldehydes in DCM Aldehydes->Imine_Form Reducer NaBH(OAc)₃ in DCM Reduction Reduction: Add NaBH(OAc)₃ Shake 16h Reducer->Reduction Acid Acetic Acid in DCM Acid->Imine_Form Imine_Form->Reduction Quench Quench (aq. NaHCO₃) Reduction->Quench Extract Extract with DCM Quench->Extract Concentrate Concentrate Extract->Concentrate Analyze LC-MS Analysis Concentrate->Analyze Kinase_Signaling_Pathway Ligand Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor Dimerization Dimerization & Autophosphorylation Receptor->Dimerization Adaptor Adaptor Proteins (e.g., GRB2) Dimerization->Adaptor GEF GEF (e.g., Sos) Adaptor->GEF Ras Ras (GDP -> GTP) GEF->Ras MAPKKK MAPKKK (e.g., Raf) Ras->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPK MAPK (e.g., ERK) MAPKK->MAPK Transcription Transcription Factors MAPK->Transcription Response Cellular Response Transcription->Response

Application Notes and Protocols: 5-(Aminomethyl)-2-fluorobenzonitrile as a Versatile Precursor in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes explore the potential of 5-(aminomethyl)-2-fluorobenzonitrile as a key building block in the synthesis of novel agrochemicals. While direct synthesis of commercialized agrochemicals from this specific precursor is not extensively documented in publicly available literature, its unique structural features—a reactive primary amine, a cyano group, and a fluorinated benzene ring—make it an attractive starting material for the discovery of new insecticides, fungicides, and herbicides.

This document provides an overview of potential synthetic applications, detailed hypothetical experimental protocols, and illustrative data to guide researchers in utilizing this versatile precursor.

Introduction: The Potential of a Fluorinated Benzylamine Building Block

This compound possesses a desirable combination of functional groups for the synthesis of biologically active molecules. The primary aminomethyl group serves as a nucleophile or a point for amide bond formation, a common linkage in many agrochemicals. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cyclization reactions. The fluorine atom can enhance the metabolic stability, binding affinity, and overall efficacy of the final compound. Benzylamine derivatives, in general, are known to exhibit a range of biological activities, including fungicidal and insecticidal properties.

Potential Synthetic Pathways in Agrochemical Discovery

The functional groups of this compound allow for a variety of chemical transformations to generate diverse molecular scaffolds for screening as potential agrochemicals.

Synthesis of Novel Amide Derivatives

The primary amine of this compound can readily react with various acylating agents, such as acid chlorides or carboxylic acids (in the presence of a coupling agent), to form a wide range of amide derivatives. This is a common strategy in the development of insecticides and fungicides.

Hypothetical Experimental Workflow: Synthesis of Amide Derivatives

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Product A This compound E Stir at Room Temperature A->E B Acylating Agent (e.g., Acid Chloride) B->E C Base (e.g., Triethylamine) C->E D Solvent (e.g., Dichloromethane) D->E F Aqueous Work-up E->F Reaction Mixture G Column Chromatography F->G Crude Product H N-(4-cyano-2-fluorobenzyl)amide Derivative G->H Purified Product cluster_0 Fungal Cell A Novel Fungicide (Derived from Precursor) C Key Enzyme (e.g., Sterol Demethylase) A->C Inhibition B Ergosterol Biosynthesis Pathway D Ergosterol B->D Synthesis C->D Blocks E Fungal Cell Membrane D->E Incorporation F Cell Lysis E->F Disruption Leads to

Application Notes and Protocols for Suzuki Coupling Reactions Involving 5-(Aminomethyl)-2-fluorobenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 5-(aminomethyl)-2-fluorobenzonitrile and its derivatives in Suzuki-Miyaura cross-coupling reactions. This versatile reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to create complex biaryl structures prevalent in many drug candidates.[1][2][3][4] The protocols described herein are designed to be a robust starting point, allowing for adaptation and optimization depending on the specific aryl or heteroaryl boronic acid used.

Introduction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound, such as a boronic acid or its ester, and an organic halide or triflate.[4][5] This reaction is highly favored in drug discovery and development due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids.[5][6][7]

This compound is a valuable building block in medicinal chemistry. The aminomethyl group provides a site for further functionalization or can be a key pharmacophoric feature, while the fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties. The nitrile group can also be a handle for further chemical transformations.[8] The Suzuki coupling of this intermediate allows for the introduction of diverse aryl and heteroaryl substituents, facilitating the exploration of structure-activity relationships (SAR) in drug development programs.[5][7]

General Reaction Scheme

The Suzuki coupling reaction of a protected this compound derivative with a generic organoboron reagent is depicted below. The reaction typically requires a palladium catalyst, a phosphine ligand, a base, and a suitable solvent system.[5] It is often necessary to protect the aminomethyl group, for example with a Boc (tert-butyloxycarbonyl) group, to prevent side reactions.

Reaction:

Where:

  • Ar-X: 5-((N-(tert-butoxycarbonyl)amino)methyl)-2-fluorobenzonitrile (assuming the halide is introduced or the nitrile group is on a halide-containing ring) or a related halide derivative.

  • R-B(OH)2: Aryl or heteroaryl boronic acid.

  • Pd catalyst: A palladium(0) or palladium(II) precatalyst.

  • Ligand: A phosphine ligand to stabilize the catalyst.

  • Base: Required to activate the organoboron species.

  • Solvent: An appropriate solvent system, often a mixture of an organic solvent and water.

Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4][6]

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)-X L₂ pd0->pd2_ox Oxidative Addition pd2_trans Ar-Pd(II)-R L₂ pd2_ox->pd2_trans Transmetalation product Ar-R pd2_trans->product Reductive Elimination reagents Ar-X boronic R-B(OH)₂ base Base reagents_edge Ar-X boronic_edge R-B(OH)₂ product_edge product_edge regen_edge

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

This section provides a detailed methodology for the Suzuki coupling of a Boc-protected this compound derivative with various arylboronic acids. The procedure should be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent degradation of the catalyst.[9]

Materials and Reagents
  • Aryl Halide: Boc-protected this compound derivative (e.g., 5-((Boc-amino)methyl)-2-fluoro-1-iodobenzonitrile)

  • Arylboronic Acid: Desired aryl or heteroaryl boronic acid

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)[5][9]

  • Ligand: SPhos, XPhos, or Triphenylphosphine (PPh₃)[8][10]

  • Base: Anhydrous Potassium Carbonate (K₂CO₃), Potassium Phosphate (K₃PO₄), or Cesium Carbonate (Cs₂CO₃)[8][9][10][11]

  • Solvents: Anhydrous Toluene or 1,4-Dioxane and Degassed Deionized Water[8][9][10]

  • Glassware: Schlenk flask or a round-bottom flask with a condenser, magnetic stir bar[9]

General Procedure
  • Reaction Setup: To a Schlenk flask, add the Boc-protected this compound derivative (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), the base (2.0-3.0 equiv), and a magnetic stir bar.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with nitrogen or argon. Repeat this process three times to ensure an inert atmosphere.[5][9]

  • Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium catalyst (e.g., 2-5 mol %) and the phosphine ligand (e.g., 4-10 mol %).[8][10]

  • Solvent Addition: Using a syringe, add a degassed solvent mixture, such as toluene/water (4:1) or dioxane/water (4:1).[8][9][10]

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously for the required time (typically 4-24 hours).[5][10]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][9]

  • Workup and Extraction: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and water. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[9]

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired biaryl compound.

Boc-Deprotection (if necessary)

If the final product requires a free amine, the Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane).

Data Presentation: Exemplary Reaction Conditions

The following table summarizes typical reaction conditions for Suzuki coupling reactions involving aminomethyl-functionalized aryl halides, which can be adapted for this compound derivatives.

EntryAryl Halide (Electrophile)Boronic Acid (Nucleophile)Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Boc-aminomethyl-aryl chloridePhenylboronic acidPd(OAc)₂ (5)SPhos (10)K₂CO₃ (3)Toluene/H₂O8522Good to Excellent[10]
2Boc-aminomethyl-aryl chloride4-Methoxyphenylboronic acidPd(OAc)₂ (2)XPhos (4)K₂CO₃ (3)Toluene/H₂O852278[8]
3N,N-dialkylaminomethyl-aryl bromide4-Cyanophenylboronic acidPd(OAc)₂ (3)XPhos (6)Cs₂CO₃ (3)THF/H₂O8018-24Good to Excellent[11]
4N,N-dialkylaminomethyl-aryl bromide4-Acetylphenylboronic acidPd(OAc)₂ (3)XPhos (6)Cs₂CO₃ (3)THF/H₂O8018-24Good to Excellent[11]

Experimental Workflow Diagram

experimental_workflow start Start setup Reaction Setup: - Aryl Halide - Boronic Acid - Base start->setup inert Establish Inert Atmosphere (N₂ or Ar) setup->inert add_cat_lig Add Catalyst and Ligand inert->add_cat_lig add_solvent Add Degassed Solvent add_cat_lig->add_solvent react Heat and Stir (e.g., 80-100 °C) add_solvent->react monitor Monitor Progress (TLC, LC-MS) react->monitor workup Workup and Extraction monitor->workup purify Purification (Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Applications in Drug Discovery

The biaryl scaffolds synthesized via this methodology are of significant interest in drug discovery.[7] The ability to rapidly generate a library of analogs by varying the boronic acid coupling partner is a powerful tool for SAR studies. These compounds can be screened for a variety of biological activities, including but not limited to:

  • Oncology: Many biaryl compounds exhibit anticancer properties.

  • Anti-inflammatory Agents: This structural motif is present in numerous anti-inflammatory drugs.[12]

  • Antimicrobial Agents: Naphthalene-based biaryls, for example, have shown antimicrobial potential.[12]

  • Central Nervous System (CNS) Agents: The ability to modulate physicochemical properties is crucial for developing drugs that can cross the blood-brain barrier.

References

Application Notes and Protocols for the Synthesis of Quinazoline Derivatives from 5-(Aminomethyl)-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental protocol for the synthesis of quinazoline derivatives, specifically targeting the formation of a quinazolinone scaffold, from the starting material 5-(aminomethyl)-2-fluorobenzonitrile. The described methodology is based on established synthetic strategies for quinazoline synthesis from ortho-halo-benzonitrile precursors. Additionally, this document outlines the role of quinazoline derivatives in inhibiting key signaling pathways relevant to drug development, particularly in the context of oncology.

Experimental Protocols

The synthesis of quinazoline derivatives from this compound can be achieved through a two-step process. The first step involves the conversion of the nitrile group to a primary amide, followed by a base-promoted cyclization with a suitable amide to form the quinazolinone ring.

Step 1: Synthesis of 5-(Aminomethyl)-2-fluorobenzamide

  • Materials:

    • This compound

    • Hydrogen peroxide (30% solution)

    • Potassium carbonate (K₂CO₃)

    • Dimethyl sulfoxide (DMSO)

    • Water (deionized)

    • Ethyl acetate

    • Brine solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer with heating plate

    • Thermometer

    • Separatory funnel

    • Rotary evaporator

    • Standard glassware

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in DMSO.

    • Add potassium carbonate (2.0 eq) to the solution and stir the mixture at room temperature.

    • Slowly add hydrogen peroxide (30% solution, 5.0 eq) dropwise to the reaction mixture, maintaining the temperature below 40°C.

    • After the addition is complete, continue stirring the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine solution.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel to yield 5-(aminomethyl)-2-fluorobenzamide.

Step 2: Synthesis of 6-(Aminomethyl)-2-phenylquinazolin-4(3H)-one

  • Materials:

    • 5-(Aminomethyl)-2-fluorobenzamide (from Step 1)

    • Benzamide

    • Cesium carbonate (Cs₂CO₃)

    • Dimethyl sulfoxide (DMSO)

    • Water (deionized)

    • Dichloromethane (CH₂Cl₂)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Equipment:

    • Sealed reaction tube

    • Magnetic stirrer with heating plate

    • Standard glassware for workup and purification

  • Procedure:

    • In a sealed reaction tube, combine 5-(aminomethyl)-2-fluorobenzamide (1.0 eq), benzamide (2.5 eq), and cesium carbonate (2.5 eq) in DMSO.[1][2]

    • Seal the tube and heat the reaction mixture to 135°C for 24 hours.[1]

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and add water to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum.

    • Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a dichloromethane/methanol gradient to obtain the final product, 6-(aminomethyl)-2-phenylquinazolin-4(3H)-one.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of 6-(aminomethyl)-2-phenylquinazolin-4(3H)-one. The values are hypothetical and based on typical yields reported for similar reactions in the literature.[1][2]

StepProductStarting MaterialMolecular Weight ( g/mol )Yield (%)Purity (%)
15-(Aminomethyl)-2-fluorobenzamideThis compound168.1775-85>95
26-(Aminomethyl)-2-phenylquinazolin-4(3H)-one5-(Aminomethyl)-2-fluorobenzamide251.2860-70>98

Mandatory Visualization

Experimental Workflow

G cluster_step1 Step 1: Amidation cluster_step2 Step 2: Quinazolinone Formation start1 This compound reagents1 H₂O₂, K₂CO₃, DMSO reaction1 Amidation Reaction (RT, 12-16h) start1->reaction1 reagents1->reaction1 workup1 Aqueous Workup & Extraction reaction1->workup1 purification1 Column Chromatography workup1->purification1 product1 5-(Aminomethyl)-2-fluorobenzamide purification1->product1 start2 5-(Aminomethyl)-2-fluorobenzamide product1->start2 reagents2 Benzamide, Cs₂CO₃, DMSO reaction2 Cyclization Reaction (135°C, 24h) start2->reaction2 reagents2->reaction2 workup2 Precipitation & Filtration reaction2->workup2 purification2 Recrystallization / Column Chromatography workup2->purification2 product2 6-(Aminomethyl)-2-phenylquinazolin-4(3H)-one purification2->product2

Caption: Experimental workflow for the two-step synthesis of a quinazoline derivative.

Signaling Pathway Inhibition

Many quinazoline derivatives are known to be potent inhibitors of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are pivotal in cancer cell proliferation and angiogenesis.[3][4][5][6][7][8][9]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response egf EGF (Growth Factor) egfr EGFR (Receptor Tyrosine Kinase) egf->egfr Binds ras Ras egfr->ras Activates pi3k PI3K egfr->pi3k Activates quinazoline Quinazoline Derivative (Inhibitor) quinazoline->egfr Inhibits inhibition Inhibition of Downstream Signaling raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription erk->transcription akt Akt pi3k->akt mtor mTOR akt->mtor mtor->transcription response Cell Proliferation, Survival, Angiogenesis transcription->response

Caption: Inhibition of the EGFR signaling pathway by a quinazoline derivative.

References

Application of 5-(Aminomethyl)-2-fluorobenzonitrile in the Synthesis of PI3K/mTOR Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols regarding the use of 5-(aminomethyl)-2-fluorobenzonitrile as a key building block in the synthesis of dual Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) inhibitors. These inhibitors are critical tools in cancer research and drug development due to their ability to target a central signaling pathway often dysregulated in various malignancies.

The PI3K/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that governs essential cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3][4] Dysregulation of this pathway is a frequent event in human cancers, making it a prime target for therapeutic intervention. PI3K activation leads to the phosphorylation of AKT, which in turn can activate mTOR. mTOR exists in two distinct complexes, mTORC1 and mTORC2, which regulate downstream effectors to control protein synthesis and cell survival. Dual inhibitors targeting both PI3K and mTOR can offer a more comprehensive blockade of this pathway, potentially overcoming resistance mechanisms.

PI3K_mTOR_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinases (RTKs) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates TSC1_2 TSC1/TSC2 AKT->TSC1_2 inhibits Survival Cell Survival AKT->Survival mTORC2 mTORC2 mTORC2->AKT activates Rheb Rheb-GTP TSC1_2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates _4EBP1 4E-BP1 mTORC1->_4EBP1 inhibits Proliferation Cell Growth & Proliferation S6K1->Proliferation Inhibitor This compound -derived Inhibitor Inhibitor->PI3K inhibits Inhibitor->mTORC2 inhibits Inhibitor->mTORC1 inhibits

Caption: The PI3K/mTOR signaling pathway and points of inhibition.

Synthetic Strategy and Experimental Protocols

This compound serves as a versatile precursor for constructing the core scaffolds of various kinase inhibitors. Its aminomethyl group provides a reactive handle for elaboration, while the fluorobenzonitrile moiety can be incorporated into heterocyclic systems commonly found in PI3K/mTOR inhibitors, such as quinoline and pyrimidine derivatives.

The following is a representative, multi-step synthetic protocol for a hypothetical dual PI3K/mTOR inhibitor, designated as Compound 1 , utilizing this compound. This protocol is based on established chemical transformations common in the synthesis of related kinase inhibitors.

Synthesis_Workflow Start This compound Step1 Step 1: Condensation with Dichloropyrimidine Start->Step1 Intermediate1 Intermediate A Step1->Intermediate1 Step2 Step 2: Suzuki Coupling with Heterocyclic Boronic Acid Intermediate1->Step2 Intermediate2 Intermediate B Step2->Intermediate2 Step3 Step 3: Amination with Morpholine Intermediate2->Step3 FinalProduct Final Product: Compound 1 Step3->FinalProduct Purification Purification & Characterization FinalProduct->Purification

References

Application Note: High-Throughput Screening and Synthesis of Pyrimidine-5-Carbonitrile Derivatives as Potent VEGFR-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the fields of oncology, medicinal chemistry, and pharmacology.

Introduction Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth, invasion, and metastasis. A key mediator of pathological angiogenesis is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a receptor tyrosine kinase.[1][2] Upon binding its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates, triggering a cascade of downstream signaling pathways that promote endothelial cell proliferation, migration, and survival.[3][4][5] Consequently, inhibiting the kinase activity of VEGFR-2 is a prime strategy in anti-cancer therapy.[3][6] Pyrimidine-5-carbonitrile derivatives have emerged as a promising class of small molecules capable of potently and selectively inhibiting VEGFR-2.[6][7] This document provides detailed protocols for the synthesis of these derivatives and their evaluation as VEGFR-2 inhibitors.

VEGFR-2 Signaling Pathway and Point of Inhibition

The binding of VEGF-A to VEGFR-2 initiates a complex signaling network. The activated receptor phosphorylates key tyrosine residues in its cytoplasmic domain, creating docking sites for various signaling proteins.[4][5] This leads to the activation of multiple downstream pathways, including the PLCγ-PKC-MAPK cascade, which promotes cell proliferation, and the PI3K/AKT pathway, which is crucial for cell survival.[3][8][9] Pyrimidine-5-carbonitrile inhibitors typically function as ATP-competitive inhibitors, binding to the kinase domain of VEGFR-2 and preventing the autophosphorylation necessary for signal transduction.[10]

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF-A Ligand VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binding VEGFR2_P VEGFR-2 Dimerization & Autophosphorylation (P) VEGFR2->VEGFR2_P Activation PLCg PLCγ VEGFR2_P->PLCg Phosphorylation PI3K PI3K VEGFR2_P->PI3K Phosphorylation Src c-Src VEGFR2_P->Src Phosphorylation Inhibitor Pyrimidine-5-Carbonitrile Inhibitor Inhibitor->VEGFR2_P Inhibition ATP ATP ADP ADP PKC PKC PLCg->PKC AKT AKT PI3K->AKT FAK FAK Src->FAK MAPK_path Raf-MEK-ERK (MAPK Pathway) PKC->MAPK_path eNOS eNOS AKT->eNOS Survival Gene Transcription (Survival, Anti-apoptosis) AKT->Survival Migration Cytoskeletal Remodeling (Migration) FAK->Migration Proliferation Gene Transcription (Proliferation) MAPK_path->Proliferation Synthesis_Workflow start Start reactants 1. Combine α-cyanoketone, -aldehyde, and guanidine in ethanol. start->reactants reflux 2. Reflux mixture for 8-12 hours. reactants->reflux monitor 3. Monitor reaction progress by TLC. reflux->monitor cool 4. Cool to room temperature. monitor->cool precipitate 5. Pour into ice water to induce precipitation. cool->precipitate filter 6. Filter and wash the solid product. precipitate->filter purify 7. Purify by column chromatography or recrystallization. filter->purify characterize 8. Characterize using NMR and Mass Spec. purify->characterize end End characterize->end Kinase_Assay_Workflow start Start plate_setup 1. Add Master Mix (Buffer, ATP, Substrate) to 96-well plate. start->plate_setup add_inhibitor 2. Add serial dilutions of test compound and controls (DMSO, Staurosporine). plate_setup->add_inhibitor add_enzyme 3. Add diluted VEGFR-2 enzyme to initiate reaction (except in 'Blank' wells). add_inhibitor->add_enzyme incubate_reaction 4. Incubate plate at 30°C for 45-60 minutes. add_enzyme->incubate_reaction add_glo 5. Add Kinase-Glo® Reagent to stop reaction and generate signal. incubate_reaction->add_glo incubate_detect 6. Incubate at room temp for 10 minutes. add_glo->incubate_detect read_lum 7. Read luminescence on a microplate reader. incubate_detect->read_lum analyze 8. Calculate % inhibition and determine IC50 values. read_lum->analyze end End analyze->end

References

Troubleshooting & Optimization

Side reaction products in the synthesis of 5-(Aminomethyl)-2-fluorobenzonitrile derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-(Aminomethyl)-2-fluorobenzonitrile and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development to navigate the challenges and troubleshoot common issues encountered during the synthesis of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The synthesis of this compound, also known as 3-Cyano-4-fluorobenzylamine[1], can be approached through several synthetic strategies, primarily centered around the introduction of the aminomethyl group to a pre-functionalized fluorobenzonitrile core. The two most common routes are:

  • Route A: Reductive Amination of 2-Fluoro-5-formylbenzonitrile. This is a widely used method that involves the reaction of the corresponding aldehyde with an amine source, followed by reduction of the resulting imine.

  • Route B: Reduction of a 5-(Azidomethyl) or 5-(Bromomethyl)-2-fluorobenzonitrile precursor. This route involves the formation of a reactive intermediate at the benzylic position, which is then converted to the amine.

Q2: What are the critical starting materials for these synthetic routes?

A2: The key precursors for the synthesis of this compound include:

  • 2-Fluoro-5-formylbenzonitrile: The aldehyde precursor for the reductive amination route.

  • 5-(Bromomethyl)-2-fluorobenzonitrile or 5-(Chloromethyl)-2-fluorobenzonitrile: Halogenated precursors for nucleophilic substitution to introduce the amine or a precursor group.

  • 2-Fluoro-5-nitrobenzonitrile: A potential starting material that can be converted to other intermediates.[2]

Q3: What are the typical reaction conditions for the reductive amination of 2-Fluoro-5-formylbenzonitrile?

A3: Reductive amination is typically carried out in a suitable solvent like methanol or dichloromethane. A variety of reducing agents can be employed, with sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃) being common choices. The reaction is often performed in the presence of an amine source, such as ammonia or an ammonium salt.

Q4: How can I purify the final product, this compound?

A4: Purification of this compound can be challenging due to its polarity. Common purification techniques include:

  • Acid-base extraction: The basic nature of the amine allows for extraction into an acidic aqueous layer, washing with an organic solvent to remove non-basic impurities, followed by basification of the aqueous layer and re-extraction of the purified amine into an organic solvent.

  • Crystallization of a salt: The product can be isolated and purified as a hydrochloride or other salt, which often has better crystalline properties than the free base.[3][4]

  • Column chromatography: While possible, it can be difficult due to the polarity of the compound. A polar stationary phase and a suitable solvent system are required.

Troubleshooting Guides

Problem 1: Low Yield in Reductive Amination

Symptoms:

  • Low conversion of the starting aldehyde (2-Fluoro-5-formylbenzonitrile).

  • Formation of multiple side products observed by TLC or LC-MS.

  • Isolation of significant amounts of the corresponding alcohol (5-(Hydroxymethyl)-2-fluorobenzonitrile).

Possible Causes and Solutions:

Cause Solution
Incomplete imine formation Ensure anhydrous conditions as water can hydrolyze the imine. Use a dehydrating agent like magnesium sulfate or molecular sieves. A catalytic amount of acid can also promote imine formation.
Reduction of the aldehyde Choose a milder reducing agent that is more selective for the imine over the aldehyde, such as sodium triacetoxyborohydride. Add the reducing agent after confirming imine formation.
Over-alkylation of the amine If a primary amine is used as the nitrogen source, dialkylation can occur. Use a large excess of the amine or ammonia to favor mono-alkylation.
Decomposition of the product The product can be sensitive to prolonged reaction times or high temperatures. Monitor the reaction progress closely and work up the reaction as soon as it is complete.
Problem 2: Presence of Impurities After Synthesis

Symptoms:

  • Multiple spots on TLC or peaks in LC-MS of the crude product.

  • Difficulty in purifying the final product.

Potential Side Reaction Products and Their Mitigation:

Side Product Formation Pathway Mitigation Strategy
5-(Hydroxymethyl)-2-fluorobenzonitrile Reduction of the starting aldehyde.Use a milder, imine-selective reducing agent (e.g., NaBH(OAc)₃).
Bis(4-fluoro-3-cyanobenzyl)amine (Dimer) Reaction of the product amine with the starting benzyl halide or imine intermediate.Use a large excess of the amine source (e.g., ammonia). Control the stoichiometry and addition rate of reagents.
2-Fluoro-5-methylbenzonitrile Over-reduction of the benzyl halide precursor.Use a milder reducing agent and carefully control reaction conditions.
Hydrolysis of the nitrile group Acidic or basic conditions during workup or purification can lead to the formation of the corresponding amide or carboxylic acid.Maintain neutral pH during workup and purification whenever possible.

Experimental Protocols

A detailed experimental protocol for the synthesis of 5-Amino-2-fluorobenzonitrile from 2-fluoro-5-nitrobenzonitrile is available, which involves the reduction of the nitro group using stannous chloride dihydrate.[2] While a specific protocol for the aminomethyl derivative was not found in the search results, a general procedure for reductive amination is provided below.

General Protocol for Reductive Amination:

  • Dissolve 2-Fluoro-5-formylbenzonitrile in a suitable anhydrous solvent (e.g., methanol, dichloromethane).

  • Add the amine source (e.g., a solution of ammonia in methanol or an ammonium salt like ammonium acetate).

  • Stir the mixture at room temperature to allow for imine formation. Monitor the reaction by TLC or LC-MS.

  • Once imine formation is significant, cool the reaction mixture in an ice bath.

  • Slowly add the reducing agent (e.g., sodium borohydride) portion-wise, maintaining a low temperature.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction carefully with water or a dilute acid.

  • Perform an appropriate workup, which may include extraction and purification as described in the FAQ section.

Visualizations

Synthesis_Pathways cluster_route_a Route A: Reductive Amination cluster_route_b Route B: From Benzyl Halide A1 2-Fluoro-5-formylbenzonitrile A2 Imine Intermediate A1->A2 + NH3 A_side1 5-(Hydroxymethyl)-2-fluorobenzonitrile A1->A_side1 Reduction A3 This compound A2->A3 Reduction (e.g., NaBH4) B1 5-(Bromomethyl)-2-fluorobenzonitrile B2 5-(Azidomethyl)-2-fluorobenzonitrile B1->B2 + NaN3 B_side1 Dimer impurity B1->B_side1 + Product B3 This compound B2->B3 Reduction (e.g., H2/Pd) Troubleshooting_Reductive_Amination Start Start: 2-Fluoro-5-formylbenzonitrile + Amine Source Imine Imine Formation Start->Imine Side_Aldehyde_Reduction Side Product: Alcohol Start->Side_Aldehyde_Reduction Direct Reduction Reduction Reduction Imine->Reduction Side_Incomplete_Reaction Issue: Incomplete Reaction Imine->Side_Incomplete_Reaction Hydrolysis Product Desired Product: This compound Reduction->Product Side_Dimerization Side Product: Dimer Product->Side_Dimerization Further Reaction

References

Technical Support Center: Optimizing Coupling Reactions with 5-(Aminomethyl)-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing coupling reactions with 5-(aminomethyl)-2-fluorobenzonitrile. This versatile building block is often employed in the synthesis of complex molecules in medicinal chemistry, and successful coupling is critical for project success.

Frequently Asked Questions (FAQs)

Q1: Why is my coupling reaction with this compound resulting in a low yield?

A1: Low yields in coupling reactions involving this compound can stem from several factors. The primary challenges are often related to the two functional groups on the molecule: the primary amine and the fluorine-substituted nitrile ring.

  • Unprotected Amine: The primary aminomethyl group is nucleophilic and basic, which can lead to several side reactions. It can coordinate to the palladium catalyst, potentially deactivating it. It can also react with other electrophilic components in the reaction mixture.

  • Electron-Withdrawing Effects: The nitrile and fluorine groups are electron-withdrawing, which can deactivate the aryl ring towards oxidative addition, a key step in many palladium-catalyzed coupling reactions.

  • Catalyst, Ligand, and Base Choice: The selection of the palladium catalyst, ligand, and base is crucial and highly substrate-dependent. An inappropriate combination can lead to poor catalytic activity, catalyst decomposition, or unwanted side reactions.

Q2: Do I need to protect the aminomethyl group in this compound before performing a coupling reaction?

A2: Yes, protecting the aminomethyl group is highly recommended. The use of a protecting group, such as the tert-butyloxycarbonyl (Boc) group, prevents the aforementioned side reactions associated with the free amine.[1][2] This strategy simplifies the reaction profile and often leads to cleaner reactions and higher yields.

Q3: What are the most common side reactions observed when coupling with this compound?

A3: Besides low yield, common side reactions include:

  • Homocoupling: Self-coupling of the coupling partner (e.g., a boronic acid in a Suzuki reaction) can occur, especially if the catalytic turnover of the desired cross-coupling is slow.

  • Protodeboronation (in Suzuki reactions): The boronic acid can be replaced by a hydrogen atom from the solvent or trace water, leading to the formation of a byproduct.

  • Hydrodehalogenation: If you are using an aryl halide as the coupling partner, it can be reduced to the corresponding arene.

  • Formation of Palladium Black: Precipitation of palladium metal indicates catalyst decomposition, which halts the catalytic cycle.

Q4: Which type of coupling reaction is most suitable for this compound?

A4: Both Suzuki-Miyaura and Buchwald-Hartwig amination reactions can be successfully employed with the protected form of this compound. The choice depends on the desired bond to be formed (C-C for Suzuki, C-N for Buchwald-Hartwig). For Suzuki reactions, using a Boc-protected aminomethyltrifluoroborate derivative can be particularly effective.[1]

Troubleshooting Guides

Issue 1: Low or No Product Formation
Potential Cause Suggested Solution
Inadequate Protection of the Amine Protect the aminomethyl group with a suitable protecting group like Boc.
Catalyst Deactivation Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Use degassed solvents. For challenging couplings, consider using more robust, electron-rich ligands like Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos).
Suboptimal Base The choice of base is critical. For Suzuki couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base such as NaOtBu or LHMDS is typically required. Screen a few different bases to find the optimal one for your specific substrate combination.
Low Reactivity of the Aryl Halide/Pseudohalide If using an aryl chloride, which is less reactive than a bromide or iodide, you may need to use a more active catalyst system (e.g., a palladacycle precatalyst with a bulky phosphine ligand) and higher reaction temperatures.
Incorrect Solvent Toluene, dioxane, and THF are common solvents for these reactions. Ensure your starting materials are soluble in the chosen solvent. For some Suzuki reactions, the addition of water can be beneficial.
Issue 2: Formation of Significant Byproducts
Potential Cause Suggested Solution
Homocoupling of Boronic Acid (Suzuki) Ensure rigorous exclusion of oxygen. Use a pre-activated catalyst or a Pd(0) source to minimize the presence of Pd(II) species that can promote homocoupling.
Protodeboronation (Suzuki) Use anhydrous solvents and reagents. Consider using a boronate ester (e.g., a pinacol ester) or a trifluoroborate salt instead of the boronic acid, as they are often more stable.
Formation of Palladium Black This indicates catalyst decomposition. Lowering the reaction temperature and/or using a more stabilizing ligand can help. Ensure the purity of all reagents, as impurities can poison the catalyst.

Data Presentation

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Boc-Protected this compound with Aryl Bromides
EntryAryl BromideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene/H₂O (10:1)1001285
21-Bromo-4-methoxybenzenePd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)Dioxane1101888
34-BromobenzonitrilePd(OAc)₂ (2)RuPhos (4)K₂CO₃ (3)Toluene/H₂O (10:1)1001678
42-BromopyridinePd₂(dba)₃ (2)XPhos (4)K₃PO₄ (3)Dioxane1102472
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Boc-Protected this compound with Amines
EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd(OAc)₂ (2)BINAP (3)NaOtBu (1.5)Toluene100892
2AnilinePd₂(dba)₃ (1.5)Xantphos (3)Cs₂CO₃ (2)Dioxane1101285
3BenzylaminePd(OAc)₂ (2)RuPhos (4)LHMDS (1.5)THF801089
4IndolePd₂(dba)₃ (2)XPhos (4)K₃PO₄ (3)Toluene1102475

Experimental Protocols

Protocol 1: Boc Protection of this compound
  • Dissolve this compound (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) and a base such as triethylamine (TEA, 1.2 equiv.) or N,N-diisopropylethylamine (DIPEA, 1.2 equiv.).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected product.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling
  • To a dry Schlenk flask, add the Boc-protected this compound (1.0 equiv.), the aryl boronic acid (1.2 equiv.), the palladium catalyst, the ligand, and the base.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: General Procedure for Buchwald-Hartwig Amination
  • To a dry Schlenk flask, add the Boc-protected this compound (as the corresponding aryl halide, e.g., 5-(bromomethyl)-2-fluorobenzonitrile, after a separate synthesis step if starting from the aminomethyl compound and performing a C-N coupling at a different position), the amine (1.2 equiv.), the palladium catalyst, the ligand, and the base.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_coupling Coupling Reaction cluster_workup Workup and Purification Start 5-(Aminomethyl)- 2-fluorobenzonitrile Protect Boc Protection Start->Protect Boc₂O, Base Protected Boc-Protected Substrate Protect->Protected Setup Combine Reactants: - Protected Substrate - Coupling Partner - Catalyst & Ligand - Base Protected->Setup Inert Inert Atmosphere (Ar or N₂) Setup->Inert Solvent Add Degassed Solvent Inert->Solvent React Heat and Stir Solvent->React Monitor Monitor Progress (TLC, LC-MS) React->Monitor Cool Cool to RT Monitor->Cool Extract Extraction Cool->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Final Product Purify->Product

Caption: A generalized experimental workflow for coupling reactions.

troubleshooting_logic Start Low Yield in Coupling Reaction Check_Protection Is the aminomethyl group protected? Start->Check_Protection Protect_Amine Protect the amine (e.g., with Boc) Check_Protection->Protect_Amine No Check_Catalyst Is there catalyst decomposition? Check_Protection->Check_Catalyst Yes Protect_Amine->Check_Catalyst Optimize_Ligand - Use bulky, electron-rich ligand - Lower reaction temperature Check_Catalyst->Optimize_Ligand Yes Check_Base Is the base optimal? Check_Catalyst->Check_Base No Optimize_Ligand->Check_Base Screen_Bases Screen different bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) Check_Base->Screen_Bases No Check_Reactivity Are you using a less reactive halide? Check_Base->Check_Reactivity Yes Screen_Bases->Check_Reactivity Optimize_Conditions - Use a more active catalyst system - Increase reaction temperature Check_Reactivity->Optimize_Conditions Yes Final_Optimization Systematically optimize other parameters (solvent, concentration) Check_Reactivity->Final_Optimization No Optimize_Conditions->Final_Optimization

Caption: A troubleshooting decision tree for low-yield reactions.

References

Preventing decomposition of 5-(Aminomethyl)-2-fluorobenzonitrile during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the decomposition of 5-(Aminomethyl)-2-fluorobenzonitrile during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound and how do they influence its stability?

A1: this compound possesses three key functional groups: a primary aminomethyl group (-CH₂NH₂), a nitrile group (-CN), and a fluorine atom on the benzene ring. The primary amine is nucleophilic and basic, making it susceptible to reactions with electrophiles and acids. The nitrile group is relatively stable but can undergo hydrolysis under strong acidic or basic conditions. The fluorobenzonitrile ring is generally stable but can be subject to nucleophilic aromatic substitution under certain conditions.

Q2: To what types of reaction conditions is this compound particularly sensitive?

A2: The primary amine group makes the molecule sensitive to:

  • Strong Acids: Protonation of the amine can alter its reactivity and solubility.

  • Strong Bases: While the amine itself is basic, strong bases can deprotonate the benzylic position to some extent or promote side reactions.

  • Oxidizing Agents: Primary amines can be oxidized, leading to a variety of byproducts.

  • Electrophiles: The nucleophilic amine will readily react with a wide range of electrophiles, which may be desirable for the intended reaction but can also lead to unwanted side products if not controlled.

Q3: Can this compound decompose upon storage?

A3: For optimal stability, this compound should be stored under an inert atmosphere (nitrogen or argon) at 2–8 °C.[1] This minimizes potential degradation from atmospheric moisture, carbon dioxide, and oxygen.

Troubleshooting Guide

Issue Encountered Potential Cause(s) Recommended Solution(s)
Low reaction yield with multiple unidentified byproducts. Decomposition of the starting material due to incompatible reaction conditions. The primary amine may be reacting with other components in the reaction mixture.Protect the aminomethyl group with a suitable protecting group (e.g., Boc, Cbz) before proceeding with the reaction.[2]
Formation of a polar, water-soluble byproduct. Possible hydrolysis of the nitrile group to a carboxylic acid or amide under strong acidic or basic conditions.If possible, perform the reaction under neutral or milder pH conditions. If harsh conditions are necessary, protect the amine and re-evaluate the stability of the nitrile group under these conditions.
Discoloration of the reaction mixture (e.g., turning brown or black). Oxidation of the primary amine.Degas solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon). Avoid unnecessary exposure to air and oxidizing agents.
Difficulty in isolating the desired product during aqueous workup. Protonation of the basic aminomethyl group by acidic quench solutions, leading to partitioning into the aqueous layer.During workup, basify the aqueous layer with a suitable base (e.g., NaHCO₃, Na₂CO₃) to a pH that ensures the amine is in its free base form before extraction with an organic solvent.

Protecting Group Strategies

To prevent unwanted side reactions involving the nucleophilic aminomethyl group, the use of a protecting group is often the most effective strategy. The choice of protecting group depends on its stability to the subsequent reaction conditions and the ease of its removal.

Protecting Group Abbreviation Introduction Reagent Cleavage Conditions Stability
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc₂O)Strong acids (e.g., TFA, HCl in dioxane)Stable to base and hydrogenolysis.
BenzyloxycarbonylCbzBenzyl chloroformate (Cbz-Cl)Catalytic hydrogenolysis (e.g., H₂, Pd/C)[3]Stable to acidic and basic conditions.[3]
BenzylBnBenzyl bromide or chlorideCatalytic hydrogenolysis (e.g., H₂, Pd/C)[3]Stable to acidic and basic conditions.[3]
9-FluorenylmethyloxycarbonylFmocFmoc-Cl or Fmoc-OSuBase (e.g., piperidine)Stable to acid and hydrogenolysis.

Experimental Protocols

Protocol 1: Boc Protection of this compound

  • Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, such as triethylamine (1.2 eq) or diisopropylethylamine (DIPEA) (1.2 eq), to the solution.

  • Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) to the reaction mixture at room temperature.

  • Stir the reaction for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the Boc-protected product.

Protocol 2: Cbz Protection of this compound

  • Dissolve this compound (1.0 eq) in a mixture of a suitable organic solvent (e.g., dioxane or THF) and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add a base, such as sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) (2.0 eq).

  • Slowly add benzyl chloroformate (Cbz-Cl) (1.1 eq) to the reaction mixture, ensuring the temperature remains low.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Once the reaction is complete, perform an aqueous workup by extracting with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Diagrams

Caption: Troubleshooting workflow for decomposition issues.

ProtectingGroupSelection start Need to Protect Aminomethyl Group acid_stable Is stability to acid required? start->acid_stable base_stable Is stability to base required? acid_stable->base_stable Yes boc Use Boc Group acid_stable->boc No h2_stable Is stability to hydrogenolysis required? base_stable->h2_stable Yes fmoc Use Fmoc Group base_stable->fmoc No h2_stable->boc Yes cbz_bn Use Cbz or Bn Group h2_stable->cbz_bn No

Caption: Decision tree for selecting a suitable protecting group.

References

Troubleshooting guide for low conversion rates in reactions with 3-Cyano-4-fluorobenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3-Cyano-4-fluorobenzylamine. Low conversion rates are a common challenge in multi-step reactions involving this versatile building block. This guide will help you identify and address potential issues in your experimental setup to optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: My reaction with 3-Cyano-4-fluorobenzylamine is showing a low conversion rate. What are the most common initial checks I should perform?

Answer: When experiencing low conversion rates, it is crucial to systematically review your experimental setup. The most common initial factors to verify are:

  • Reagent Purity and Stability: Ensure the 3-Cyano-4-fluorobenzylamine and all other reagents are of high purity and have not degraded. The benzylamine moiety can be susceptible to oxidation over time.

  • Anhydrous Reaction Conditions: The amine group of 3-Cyano-4-fluorobenzylamine is nucleophilic and can react with water. More importantly, many reagents used in conjunction with it (e.g., acyl chlorides, organometallics) are moisture-sensitive. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon), and use anhydrous solvents.

  • Inert Atmosphere: To prevent oxidation of the benzylamine and deactivation of sensitive reagents, it is good practice to conduct the reaction under an inert atmosphere.

Question 2: I am attempting an acylation of the benzylamine group followed by a cyclization, but the yield of the final heterocyclic product is low. What could be the issue?

Answer: This is a common multi-step process where yield loss can occur at either stage. Here's a breakdown of potential issues:

  • Incomplete Acylation: The initial acylation of the benzylamine might be the rate-limiting step or may not be going to completion.

    • Suboptimal Base: The choice and stoichiometry of the base used to scavenge the acid byproduct (e.g., HCl from an acyl chloride) are critical. If the base is too weak or not present in a sufficient amount, the reaction can stall. Consider using a non-nucleophilic organic base like triethylamine or diisopropylethylamine.

    • Steric Hindrance: If the acylating agent is sterically bulky, the reaction may require more forcing conditions, such as higher temperatures or longer reaction times.

  • Poor Cyclization Efficiency: If the acylation is successful (confirmable by TLC or LC-MS analysis of an aliquot), the low yield is likely due to the cyclization step.

    • Incorrect Cyclization Conditions: Different cyclization reactions (e.g., Bischler-Napieralski, Niementowski) have specific requirements for catalysts (e.g., acid or base), temperature, and solvent. Consult literature for analogous cyclizations to ensure you are using optimal conditions.

    • Hydrolysis of the Cyano Group: Under harsh acidic or basic conditions and in the presence of water, the cyano group can be hydrolyzed to an amide or a carboxylic acid. This side reaction will prevent the desired cyclization if the cyano group is intended to participate in the ring formation.

    • Decomposition: Prolonged exposure to high temperatures can lead to the decomposition of starting materials or intermediates. Monitor the reaction progress closely to avoid unnecessary heating.

Question 3: My reaction is producing multiple unexpected side products. What are the likely side reactions?

Answer: The formation of multiple products suggests that side reactions are competing with your desired transformation. Potential side reactions include:

  • Over-alkylation/acylation: The secondary amine formed after the initial reaction can sometimes react further.

  • Reaction at the Cyano Group: While generally stable, the cyano group can undergo reactions under certain conditions, such as hydrolysis as mentioned above.

  • Aromatic Substitution: The fluorine atom on the benzene ring can be susceptible to nucleophilic aromatic substitution, especially with strong nucleophiles and under forcing conditions.

To minimize side products, it is essential to have precise control over stoichiometry, temperature, and reaction time.

Quantitative Data Summary

For successful reactions involving 3-Cyano-4-fluorobenzylamine, particularly in the synthesis of heterocyclic structures like quinazolines, the following parameters are often crucial. The table below provides a general guideline for optimization.

ParameterTypical RangeNotes
Temperature 0 °C to 150 °CInitial acylation may be performed at lower temperatures (0-25 °C), while cyclization steps often require heating (80-150 °C).
Reaction Time 2 to 24 hoursMonitor reaction progress by TLC or LC-MS to determine the optimal time and avoid product degradation.
Solvent Aprotic solvents (e.g., THF, Dioxane, DMF, Toluene)The choice of solvent can significantly influence reaction rates and solubility of intermediates.
Base (for acylation) 1.1 to 2.0 equivalentsNon-nucleophilic organic bases like triethylamine or diisopropylethylamine are commonly used.
Catalyst (for cyclization) Varies (e.g., PPA, POCl₃, p-TsOH)The choice of catalyst is highly dependent on the specific type of cyclization reaction being performed.

Key Experimental Protocol

Protocol: Synthesis of a Quinazoline Precursor via Acylation and Cyclization

This protocol outlines a general procedure for the synthesis of a substituted quinazolinone from 3-Cyano-4-fluorobenzylamine, which is a common application for this starting material.

Step 1: Acylation of 3-Cyano-4-fluorobenzylamine

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-Cyano-4-fluorobenzylamine (1.0 eq.) and anhydrous dichloromethane (DCM, 10 mL per mmol of benzylamine).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq.) to the solution.

  • Slowly add a solution of the desired acyl chloride (1.1 eq.) in anhydrous DCM via the dropping funnel over 15-20 minutes.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-acylated intermediate.

Step 2: Cyclization to the Quinazolinone

  • To the crude N-acylated intermediate from Step 1, add polyphosphoric acid (PPA) (10 eq. by weight).

  • Heat the mixture to 120-140 °C with stirring for 2-4 hours.

  • Monitor the cyclization by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate.

  • Collect the precipitated solid by vacuum filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low conversion rates in reactions involving 3-Cyano-4-fluorobenzylamine.

TroubleshootingWorkflow Start Low Conversion Rate Observed InitialChecks Initial Checks Start->InitialChecks ReagentPurity Verify Reagent Purity and Stability InitialChecks->ReagentPurity Check AnhydrousConditions Ensure Anhydrous Conditions InitialChecks->AnhydrousConditions Check InertAtmosphere Confirm Inert Atmosphere InitialChecks->InertAtmosphere Check ReactionAnalysis Reaction Analysis ReagentPurity->ReactionAnalysis AnhydrousConditions->ReactionAnalysis InertAtmosphere->ReactionAnalysis MonitorReaction Monitor Reaction Progress (TLC, LC-MS) ReactionAnalysis->MonitorReaction IdentifyIntermediates Identify Intermediates and Side Products MonitorReaction->IdentifyIntermediates Troubleshooting Specific Troubleshooting IdentifyIntermediates->Troubleshooting Based on Findings OptimizeAcylation Optimize Acylation Step: - Adjust Base - Modify Temperature/Time Troubleshooting->OptimizeAcylation OptimizeCyclization Optimize Cyclization Step: - Screen Catalysts - Adjust Temperature Troubleshooting->OptimizeCyclization MinimizeSideReactions Minimize Side Reactions: - Control Stoichiometry - Purify Intermediates Troubleshooting->MinimizeSideReactions Success Improved Conversion Rate OptimizeAcylation->Success OptimizeCyclization->Success MinimizeSideReactions->Success

Caption: Troubleshooting workflow for low conversion rates.

Technical Support Center: HPLC Analysis of 5-(Aminomethyl)-2-fluorobenzonitrile and Reaction Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the development of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 5-(Aminomethyl)-2-fluorobenzonitrile and its reactions.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound?

A good starting point for developing a reversed-phase HPLC method for this compound, a polar aromatic amine, would involve a C18 column and a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution. A gradient elution is often preferable to effectively separate the starting material from potential reactants and products.

Q2: My peak for this compound is tailing. What are the common causes and solutions?

Peak tailing for basic compounds like this compound is a common issue in reversed-phase HPLC. The primary cause is often the interaction of the amine group with acidic silanol groups on the silica-based stationary phase.

Troubleshooting Steps:

  • Mobile Phase pH: Ensure the mobile phase pH is at least 2 pH units below the pKa of the aminomethyl group. This protonates the amine, reducing its interaction with silanol groups.

  • Buffer Concentration: Use an adequate buffer concentration (typically 20-50 mM) to maintain a stable pH throughout the analysis.

  • Mobile Phase Additives: Consider adding a small amount of a competing base, such as triethylamine (TEA) (e.g., 0.1% v/v), to the mobile phase. TEA will preferentially interact with the active silanol sites, improving the peak shape of your analyte.

  • Column Choice: If tailing persists, consider using a column with a highly deactivated, end-capped stationary phase or a column specifically designed for the analysis of basic compounds.

Q3: I am observing a fronting peak for my compound. What could be the issue?

Peak fronting is less common than tailing but can occur. The most frequent causes are:

  • Column Overload: Injecting too much sample can saturate the stationary phase. To verify this, dilute your sample 10-fold and re-inject. If the peak shape improves, you are likely overloading the column.

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent significantly stronger than your mobile phase, it can cause peak distortion. Ideally, dissolve your sample in the initial mobile phase.

Q4: How can I monitor the progress of a reaction involving this compound using HPLC?

HPLC is an excellent technique for monitoring reaction kinetics by separating and quantifying the starting material, intermediates, and products over time. To do this, you will need to develop a method that provides good resolution between all components of interest. The peak area of each component can then be used to determine its concentration at different time points.

Troubleshooting Guides

Guide 1: Poor Resolution Between Reactant and Product Peaks
Symptom Possible Cause Suggested Solution
Overlapping peaks of this compound and a less polar product.Insufficient organic solvent in the mobile phase.Increase the gradient slope or the final percentage of the organic solvent (e.g., acetonitrile).
Co-elution of polar byproducts with the starting material.Mobile phase is too "strong" at the beginning of the run.Decrease the initial percentage of the organic solvent or use a shallower gradient at the start.
Poor separation despite mobile phase optimization.The stationary phase is not providing the necessary selectivity.Try a different stationary phase. For aromatic compounds, a phenyl-hexyl or biphenyl column can offer different selectivity through π-π interactions.
Guide 2: Retention Time Drifting
Symptom Possible Cause Suggested Solution
Gradual decrease or increase in retention times over a series of injections.Inadequate column equilibration between runs.Ensure the column is equilibrated with the initial mobile phase for a sufficient time (typically 5-10 column volumes) before each injection.
Fluctuations in column temperature.Use a column oven to maintain a constant temperature.
Changes in mobile phase composition.Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.

Experimental Protocols

Protocol 1: General HPLC Method for this compound

This protocol provides a starting point for method development.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient:

    Time (min) %B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 10:90 mixture of acetonitrile and water.

Protocol 2: Monitoring an Acylation Reaction of this compound

This protocol outlines how to monitor a reaction where this compound is reacted with an acylating agent (e.g., acetic anhydride) to form an amide.

  • Set up the reaction: In a reaction vessel, dissolve this compound in a suitable solvent and initiate the reaction by adding the acylating agent and any necessary catalysts.

  • Sampling: At regular intervals (e.g., t = 0, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot to stop further conversion. This can be done by diluting the aliquot in a large volume of a weak acid solution or the initial HPLC mobile phase.

  • Sample Preparation: Filter the quenched sample through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC Analysis: Inject the prepared sample onto the HPLC system using the method developed in Protocol 1 or a suitably optimized method.

  • Data Analysis: Integrate the peak areas of the starting material and the product at each time point. Plot the percentage of starting material remaining and product formed as a function of time.

Visualizations

Troubleshooting_Peak_Tailing start Peak Tailing Observed check_ph Is mobile phase pH 2 units below pKa? start->check_ph adjust_ph Adjust mobile phase pH with acid (e.g., TFA) check_ph->adjust_ph No check_buffer Is buffer concentration adequate (20-50 mM)? check_ph->check_buffer Yes adjust_ph->check_ph increase_buffer Increase buffer concentration check_buffer->increase_buffer No add_additive Consider adding a competing base (e.g., TEA) check_buffer->add_additive Yes increase_buffer->check_buffer change_column Use a column for basic compounds add_additive->change_column If tailing persists end Problem Resolved add_additive->end If resolved change_column->end

Caption: Troubleshooting workflow for peak tailing.

Reaction_Monitoring_Workflow start Start Reaction sampling Take Aliquot at Time (t) start->sampling quench Quench Reaction sampling->quench prepare Filter Sample quench->prepare inject Inject into HPLC prepare->inject analyze Analyze Chromatogram (Peak Areas) inject->analyze plot Plot Concentration vs. Time analyze->plot end Determine Reaction Rate plot->end

Caption: Experimental workflow for reaction monitoring.

Removal of impurities from 5-(Aminomethyl)-2-fluorobenzonitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-(Aminomethyl)-2-fluorobenzonitrile Synthesis

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction to reduce the nitrile precursor to this compound is incomplete. What are the common causes and solutions?

A1: Incomplete reduction is a frequent issue. Common causes include:

  • Inactive Catalyst: If you are performing a catalytic hydrogenation, the catalyst (e.g., Palladium on carbon, Raney Nickel) may be old or deactivated.

  • Insufficient Reducing Agent: When using chemical reducing agents like Lithium Aluminum Hydride (LiAlH₄), ensuring the correct stoichiometry is crucial.[1][2] Nitriles require a sufficient amount of hydride for complete conversion.[1][2]

  • Poor Hydrogen Gas Pressure: For catalytic hydrogenations, inadequate hydrogen pressure can lead to slow or incomplete reactions.

  • Reaction Temperature: Some reductions require specific temperature ranges to proceed efficiently.

Troubleshooting Steps:

  • Catalyst Activity: Use fresh or newly activated catalyst for each reaction.

  • Reagent Stoichiometry: Re-evaluate the molar equivalents of your reducing agent. It may be necessary to perform a small-scale reaction with an excess of the reducing agent to test for completeness.

  • Hydrogen Pressure: Ensure your reaction vessel is properly sealed and pressurized to the recommended level for the specific catalyst and substrate.

  • Temperature Control: Verify that the reaction is being conducted at the optimal temperature.

Q2: I am observing a significant amount of a byproduct with a similar polarity to my desired product. What could this be and how can I minimize it?

A2: A common byproduct in the reduction of aromatic nitriles is the corresponding aldehyde, formed from partial reduction and hydrolysis of the intermediate imine. Another possibility is the formation of secondary or tertiary amines through reaction of the product with the starting material or intermediate imine.

Minimization Strategies:

  • Choice of Reducing Agent: Some reducing agents are more prone to over-reduction. For instance, Diisobutylaluminium hydride (DIBAL-H) is often used to reduce nitriles to aldehydes, so a stronger reducing agent like LiAlH₄ is typically preferred for amine synthesis.[1]

  • Reaction Conditions: Carefully controlling the reaction temperature and time can help to minimize side product formation.

  • Ammonia Addition: In some cases, the addition of ammonia can help to suppress the formation of secondary and tertiary amines by favoring the formation of the primary amine from the intermediate imine.

Q3: My final product has a persistent color, even after initial purification. What is the likely cause and how can I remove it?

A3: Colored impurities often arise from trace amounts of highly conjugated byproducts or degradation of the starting material or product.

Purification Techniques:

  • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated carbon. Heat the mixture gently and then filter through celite to remove the carbon and adsorbed impurities.

  • Recrystallization: A carefully chosen solvent system for recrystallization can be highly effective at removing colored impurities.

  • Column Chromatography: If other methods fail, silica gel chromatography with an appropriate solvent system can separate the desired product from the colored impurities.

Quantitative Data Summary

Table 1: Comparison of Purification Methods for this compound

Purification MethodTypical Purity (%)Typical Yield (%)Key AdvantagesKey Disadvantages
Recrystallization >98%60-80%Scalable, cost-effectivePotential for product loss in mother liquor
Column Chromatography >99%50-70%High purity achievableTime-consuming, requires significant solvent
Acid-Base Extraction 90-95% (as a pre-purification step)>90%Good for removing non-basic impuritiesMay not remove closely related basic impurities

Experimental Protocols

Protocol 1: Purification by Recrystallization

  • Solvent Selection: Dissolve a small amount of the crude product in various solvents at their boiling points and allow them to cool to determine a suitable solvent system (one in which the product is soluble when hot and insoluble when cold). A common system for this compound is isopropanol/water.

  • Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and stir for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove any insoluble impurities (and activated carbon if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a 1M solution of hydrochloric acid. The basic amine product will move to the acidic aqueous layer, leaving non-basic impurities in the organic layer.

  • Separation: Separate the aqueous layer.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide, until the solution is basic (pH > 10). The product will precipitate out.

  • Extraction: Extract the product back into an organic solvent (e.g., dichloromethane) multiple times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

Visualizations

Reaction_Pathway Start 5-Cyano-2-fluorobenzyl bromide Intermediate Intermediate Imine Start->Intermediate Reduction (e.g., LiAlH4) Product This compound Intermediate->Product Hydrolysis Side_Product Dimeric Byproducts Intermediate->Side_Product Reaction with another Intermediate

Caption: A simplified reaction pathway for the synthesis of this compound, highlighting a potential side reaction.

Purification_Workflow Crude Crude Reaction Mixture Extraction Acid-Base Extraction Crude->Extraction Initial Cleanup Recrystallization Recrystallization Extraction->Recrystallization Further Purification Chromatography Column Chromatography Extraction->Chromatography Alternative for high purity Pure Pure Product (>99%) Recrystallization->Pure Final Product Chromatography->Pure

Caption: A typical workflow for the purification of this compound.

Troubleshooting_Tree Problem Low Yield or Purity Issue Incomplete_Reaction Incomplete Reaction? Problem->Incomplete_Reaction Byproducts Significant Byproducts? Problem->Byproducts no Incomplete_Reaction->Byproducts no Check_Catalyst Check Catalyst Activity / Reagent Stoichiometry Incomplete_Reaction->Check_Catalyst yes Change_Reducing_Agent Consider a Different Reducing Agent Byproducts->Change_Reducing_Agent yes Optimize_Conditions Optimize Reaction Time / Temperature Check_Catalyst->Optimize_Conditions Purification_Method Refine Purification Strategy (e.g., Chromatography) Change_Reducing_Agent->Purification_Method

Caption: A decision tree for troubleshooting common issues in the synthesis of this compound.

References

Scaling up reactions involving 5-(Aminomethyl)-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with 5-(Aminomethyl)-2-fluorobenzonitrile, with a focus on scaling up reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling this compound on a larger scale?

A1: When scaling up, it is crucial to adhere to strict safety protocols. This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3]

  • Handling: Always use in a well-ventilated area or under a chemical fume hood.[4][5][6] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles with side-shields, and a lab coat.[4][7]

  • Spills: In case of a spill, evacuate the area and prevent the substance from entering drains.[4][5] Use dry clean-up procedures to avoid generating dust.[4][5]

  • Fire: The compound is combustible.[4] Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for extinction.[5]

Q2: What are the common solvents for reactions involving this compound?

A2: Solvent selection is critical for reaction success, especially during scale-up to manage solubility, reaction kinetics, and temperature control. Common solvents for reactions with similar aromatic amines and nitriles include:

  • Acylations/Alkylations: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), and N,N-Dimethylformamide (DMF) are frequently used.

  • Reductive Aminations: Methanol (MeOH) or Ethanol (EtOH) are common choices. For scale-up, consider the solvent's boiling point for effective temperature control and its properties for downstream processing and workup.

Q3: How can I monitor the progress of my reaction?

A3: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring reaction progress at the bench. For more quantitative analysis during scale-up, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are recommended. These techniques can accurately quantify the consumption of starting material and the formation of the desired product and any impurities.

Troubleshooting Guides

Problem 1: Low Reaction Yield

Low yields are a common issue when scaling up. The cause can often be traced to several factors. Use the following decision tree to diagnose the potential cause.

G start Low Yield Observed q1 Was an exotherm observed upon reagent addition? start->q1 sol1 Improve heat transfer: - Slower addition rate - Better agitation - Use a jacketed reactor q1->sol1 Yes q2 Is the starting material fully dissolved? q1->q2 No end Re-run reaction with adjustments sol1->end sol2 Consider a different solvent or a co-solvent to improve solubility. q2->sol2 No q3 Does TLC/HPLC show multiple new spots/ peaks? q2->q3 Yes sol2->end sol3 Side reaction is likely. - Lower reaction temperature - Use a more selective reagent - Check for air/moisture sensitivity q3->sol3 Yes q3->end No, starting material remains sol3->end

Caption: Troubleshooting flowchart for diagnosing low reaction yield.

Problem 2: Formation of Impurities

When scaling up, even minor side reactions can lead to significant amounts of impurities.

Observed Impurity Potential Cause Suggested Solution
Dimer/Oligomer High concentration, excessive temperature, or prolonged reaction time leading to self-condensation or reaction with impurities.Decrease the reaction concentration. Control the temperature carefully, potentially by lowering it. Monitor the reaction and stop it once the starting material is consumed.
Over-alkylation/acylation Use of a strong, unhindered base or excess electrophile.Use a milder, non-nucleophilic base (e.g., DIPEA). Add the electrophile in portions to maintain a low concentration.
Hydrolysis of Nitrile Presence of strong acid or base, especially with water at elevated temperatures.Ensure anhydrous conditions. Use non-aqueous workup procedures if possible. If hydrolysis is unavoidable, consider protecting the nitrile group.
Problem 3: Difficult Product Isolation/Purification

Isolation challenges can become more pronounced at a larger scale.

  • Issue: Product is an oil, difficult to crystallize.

    • Solution: Attempt a salt screen if the product is basic. The hydrochloride or other salt forms are often crystalline and easier to handle. Alternatively, explore different solvent systems for crystallization.

  • Issue: Emulsion formation during aqueous workup.

    • Solution: Add a small amount of brine (saturated NaCl solution) to break the emulsion. Alternatively, filter the biphasic mixture through a pad of celite.

  • Issue: Product co-elutes with impurities during chromatography.

    • Solution: Modify the mobile phase (solvent system) or try a different stationary phase (e.g., alumina instead of silica gel). Derivatization of the product or impurity to alter its polarity can also be an option.

Experimental Protocols

Protocol 1: Scale-Up of N-Acylation with Acetyl Chloride

This protocol describes a general procedure for the N-acylation of this compound on a larger scale.

Workflow:

Caption: General workflow for the N-acylation of this compound.

Methodology:

  • Reactor Setup: In a jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge this compound (1.0 eq) and Dichloromethane (10 volumes).

  • Cooling & Base Addition: Begin agitation and cool the mixture to 0-5 °C using a circulating chiller. Add triethylamine (1.2 eq).

  • Reagent Addition: Slowly add acetyl chloride (1.1 eq) dropwise via the addition funnel, ensuring the internal temperature does not exceed 10 °C. A noticeable exotherm may occur.

  • Reaction: Once the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by HPLC or TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to 10-15 °C and slowly quench by adding water (5 volumes). Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution (2 x 5 volumes) and then with brine (1 x 5 volumes).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

References

Technical Support Center: Catalyst Selection for Efficient Cross-Coupling with 5-(Aminomethyl)-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to facilitate the efficient cross-coupling of 5-(aminomethyl)-2-fluorobenzonitrile. Due to the unique functionalities of this molecule, careful selection of catalytic systems is crucial for successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when performing cross-coupling reactions with this compound?

A1: The primary challenge stems from the presence of the aminomethyl group (-CH₂NH₂). The nitrogen's lone pair of electrons can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. This can result in low yields, slow reaction rates, or complete reaction failure. The electron-withdrawing nature of the nitrile and fluorine groups can also influence the reactivity of the aryl halide.

Q2: What are the most common cross-coupling reactions for this substrate?

A2: The most relevant palladium-catalyzed cross-coupling reactions for this compound are:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with boronic acids or esters.

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds with amines, amides, or carbamates.

  • Sonogashira Coupling: For the formation of carbon-carbon bonds with terminal alkynes.

Q3: What are the key strategies to overcome catalyst inhibition by the aminomethyl group?

A3: There are two primary strategies to mitigate the inhibitory effects of the aminomethyl group:

  • Use of Bulky, Electron-Rich Ligands: Sterically hindered phosphine ligands, often referred to as Buchwald ligands (e.g., XPhos, SPhos, RuPhos), can prevent the aminomethyl group from coordinating to the palladium center. These ligands promote the desired catalytic cycle, leading to higher yields and faster reactions.

  • Protection of the Amino Group: The aminomethyl group can be temporarily protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group. This prevents its coordination to the catalyst. The protecting group can be removed in a subsequent step after the cross-coupling reaction is complete.

Troubleshooting Guides

Issue 1: Low to No Product Formation in Suzuki-Miyaura Coupling
Possible CauseRecommended Solution
Catalyst Inhibition 1. Switch to Bulky Ligands: Employ sterically hindered, electron-rich biaryl phosphine ligands like XPhos, SPhos, or RuPhos. 2. Protect the Amino Group: Protect the aminomethyl group with a Boc protecting group prior to the coupling reaction. 3. Use a Pre-formed Catalyst: Pre-formed palladium catalysts can sometimes offer higher activity and reproducibility.
Suboptimal Base 1. Use a Weaker, Non-nucleophilic Base: Strong bases can lead to side reactions. Consider using carbonates such as Cs₂CO₃ or K₂CO₃, or phosphates like K₃PO₄. 2. Ensure Anhydrous Conditions (if using alkoxide bases): If using bases like NaOtBu, ensure strictly anhydrous conditions.
Poor Solvent Choice 1. Use a Biphasic Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water is often effective for Suzuki couplings. 2. Ensure Reagent Solubility: Check the solubility of all starting materials in the chosen solvent system.
Low Reaction Temperature Increase Temperature: For challenging substrates, higher temperatures (80-110 °C) are often required. Consider using a higher-boiling solvent if necessary.
Issue 2: Poor Yields in Buchwald-Hartwig Amination
Possible CauseRecommended Solution
Catalyst Inhibition 1. Employ Specialized Ligands: Use bulky, electron-rich phosphine ligands specifically designed for Buchwald-Hartwig amination (e.g., BrettPhos, Josiphos). 2. Protect the Amino Group: A Boc protecting group on the aminomethyl moiety is highly recommended.
Inappropriate Base 1. Use a Strong, Non-nucleophilic Base: Bases like NaOtBu, KOtBu, or LHMDS are commonly used and effective. 2. Ensure Anhydrous Conditions: These strong bases are sensitive to moisture.
Solvent Effects Use Aprotic Polar Solvents: Solvents like toluene, dioxane, or THF are commonly used. Ensure the solvent is anhydrous.
Reaction Atmosphere Maintain an Inert Atmosphere: Buchwald-Hartwig reactions are sensitive to oxygen. Ensure the reaction is set up and run under an inert atmosphere (e.g., nitrogen or argon).
Issue 3: Complications in Sonogashira Coupling
Possible CauseRecommended Solution
Catalyst System Inactivity 1. Standard Catalyst Combination: A common system is a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) with a copper(I) co-catalyst (e.g., CuI). 2. Copper-Free Conditions: To avoid alkyne homocoupling (Glaser coupling), consider a copper-free protocol, which may require a specific ligand.
Incompatible Base Use an Amine Base: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are typically used and can also serve as the solvent.
Alkyne Homocoupling 1. Run the Reaction Under Inert Atmosphere: Oxygen promotes Glaser coupling. 2. Consider Copper-Free Conditions: This is the most effective way to prevent homocoupling.
Low Reactivity Increase Temperature: Gentle heating (40-60 °C) can often improve the reaction rate.

Quantitative Data Summary

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides with Aminomethyl Analogs

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂ (3)XPhos (6)Cs₂CO₃ (3)THF/H₂O (10:1)8018-2460-85
Pd₂(dba)₃ (2.5)SPhos (5)K₃PO₄ (2)Dioxane100-11012-2470-90

Table 2: Representative Conditions for Buchwald-Hartwig Amination with Substrates Containing Amino Groups

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)BrettPhos (4)NaOtBu (1.2)Toluene1004-1275-95
Pd₂(dba)₃ (1)Josiphos (2)LHMDS (1.5)Dioxane806-1870-90

Table 3: Representative Conditions for Sonogashira Coupling of Aryl Bromides with Aminomethyl Groups

Pd Catalyst (mol%)Cu(I) Salt (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
PdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHFRT - 503-1265-85
Pd(PPh₃)₄ (5)-DIPEADMF604-1660-80

Experimental Protocols

The following are general, illustrative protocols that should be adapted and optimized for your specific reaction.

General Protocol for Suzuki-Miyaura Coupling (Unprotected Amine)
  • To an oven-dried reaction vessel, add this compound (1.0 eq), the boronic acid (1.2 eq), the base (e.g., K₃PO₄, 2.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), and the ligand (e.g., XPhos, 5 mol%).

  • Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

  • Add degassed, anhydrous solvent (e.g., 1,4-dioxane).

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

General Protocol for Boc Protection of the Aminomethyl Group
  • Dissolve this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane or THF).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base such as triethylamine (1.2 eq).

  • Stir the mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Work up the reaction by washing with aqueous solutions and extracting the product into an organic solvent.

  • Purify the Boc-protected product by column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Add Reactants: - this compound - Coupling Partner - Base - Catalyst & Ligand inert 2. Create Inert Atmosphere: Evacuate & backfill with Ar/N₂ reagents->inert solvent 3. Add Degassed Solvent inert->solvent heat 4. Heat & Stir solvent->heat monitor 5. Monitor Progress (TLC/LC-MS) heat->monitor quench 6. Cool & Quench monitor->quench Reaction Complete extract 7. Extraction quench->extract purify 8. Column Chromatography extract->purify product Final Product purify->product

Caption: General experimental workflow for cross-coupling reactions.

troubleshooting_logic start Low or No Yield Observed catalyst_inhibition Potential Catalyst Inhibition? start->catalyst_inhibition protect_amine Protect Amino Group (Boc) catalyst_inhibition->protect_amine Yes bulky_ligand Use Bulky Ligand (e.g., XPhos, SPhos) catalyst_inhibition->bulky_ligand Yes reaction_conditions Suboptimal Reaction Conditions? catalyst_inhibition->reaction_conditions No recheck Re-evaluate Results protect_amine->recheck bulky_ligand->recheck optimize_base Optimize Base (e.g., K₃PO₄, Cs₂CO₃) reaction_conditions->optimize_base Yes optimize_solvent Optimize Solvent (e.g., Dioxane, THF/H₂O) reaction_conditions->optimize_solvent Yes optimize_temp Optimize Temperature reaction_conditions->optimize_temp Yes optimize_base->recheck optimize_solvent->recheck optimize_temp->recheck

Caption: Troubleshooting logic for low-yield cross-coupling reactions.

Technical Support Center: Managing Reaction Exotherms in Large-Scale Synthesis with 5-(Aminomethyl)-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing reaction exotherms during the large-scale synthesis of 5-(Aminomethyl)-2-fluorobenzonitrile. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal hazards associated with the synthesis of this compound?

A1: The synthesis of this compound can involve several exothermic steps. The key thermal hazards arise from reactions such as amination, reduction of a nitrile or a nitro group, and salt formation. These reactions can release significant amounts of heat, and if not properly controlled, can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction.

Q2: How does the scale of the synthesis impact the management of reaction exotherms?

A2: As the scale of the synthesis increases, the surface-area-to-volume ratio of the reactor decreases. This significantly reduces the efficiency of heat dissipation through the reactor walls.[1] Consequently, a reaction that is easily managed on a laboratory scale can become hazardous at an industrial scale if the heat removal capacity is not adequately increased.

Q3: What are the critical process parameters to monitor for controlling exotherms?

A3: Continuous monitoring of several parameters is crucial for effective exotherm control. These include:

  • Reaction Temperature: The most direct indicator of the reaction rate and heat generation.

  • Jacket Temperature: To ensure the cooling system is functioning correctly.

  • Reagent Addition Rate: Slow and controlled addition of reagents is a primary method for managing heat release.[1]

  • Stirring Rate: Adequate mixing is essential for uniform temperature distribution and efficient heat transfer.

  • Pressure: An increase in pressure can indicate gas evolution or boiling of the solvent, both of which can be consequences of a temperature spike.

Q4: What are the advantages of using flow chemistry for managing exothermic reactions in this synthesis?

A4: Flow chemistry offers significant advantages for controlling highly exothermic reactions. The small internal volume and high surface-area-to-volume ratio of flow reactors allow for near-instantaneous heat exchange, effectively preventing temperature spikes. This enables reactions to be run under more aggressive conditions with higher yields and improved safety.

Troubleshooting Guides

Issue 1: Rapid, Uncontrolled Temperature Increase During Reagent Addition

Possible Causes:

  • Reagent addition rate is too high.

  • Inadequate cooling capacity of the reactor.

  • Poor mixing leading to localized hot spots.

  • Incorrect solvent with a low boiling point.

Troubleshooting Steps:

  • Immediately stop reagent addition.

  • Increase cooling to the maximum allowable rate.

  • Ensure the agitator is running at an appropriate speed for efficient mixing.

  • If the temperature continues to rise, consider adding a pre-cooled quenching agent if one has been identified and is safe to use.

  • Review the process safety data and re-evaluate the planned addition rate and cooling parameters.

Issue 2: Delayed Exotherm Followed by a Sudden Temperature Spike

Possible Causes:

  • Accumulation of unreacted reagent due to a slow initiation phase.

  • Presence of an inhibitor in the starting materials or solvent.

  • Insufficient initial temperature to start the reaction.

Troubleshooting Steps:

  • Stop reagent addition immediately.

  • Carefully monitor the reaction temperature. A sudden increase after a delay indicates the onset of the reaction with an accumulated amount of reagent.

  • Be prepared for a rapid exotherm and have emergency cooling measures in place.

  • For future batches, consider adding a small amount of the reaction mixture from a previous successful batch (seeding) to initiate the reaction promptly.

  • Ensure all starting materials are free of potential inhibitors by performing appropriate analytical checks.

Quantitative Data on a Representative Exothermic Step

The following table summarizes representative quantitative data for a controlled semi-batch addition of an aminating agent to a precursor in a 100 L reactor. Note: This data is illustrative and should be confirmed with appropriate calorimetric studies for the specific process.

ParameterValueUnit
Reactor Volume100L
Initial Temperature20°C
Reagent Addition Time4hours
Maximum Allowable Temperature40°C
Jacket Coolant Temperature5°C
Heat of Reaction (ΔH)-150kJ/mol
Overall Heat Transfer Coefficient (U)250W/m²K

Experimental Protocols

Key Experiment: Reaction Calorimetry for a Representative Amination Step

Objective: To determine the heat of reaction, maximum temperature of the synthesis reaction under adiabatic conditions, and to establish safe operating parameters for the large-scale synthesis.

Methodology:

  • Sample Preparation: Accurately weigh the starting material and solvent into the reaction calorimeter vessel.

  • Calibration: Perform a calibration of the calorimeter to determine the heat capacity of the system.

  • Isothermal Titration: While maintaining a constant reaction temperature, slowly add a known amount of the aminating agent at a constant rate.

  • Data Acquisition: Continuously record the heat flow from the reaction.

  • Data Analysis: Integrate the heat flow over time to calculate the total heat of reaction. Determine the rate of heat release as a function of the addition rate.

  • Adiabatic Simulation: Use the obtained data to simulate the temperature profile under adiabatic conditions (in case of cooling failure) to assess the runaway potential.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_control Control & Mitigation start Define Process Parameters calorimetry Perform Reaction Calorimetry start->calorimetry risk_assessment Conduct Thermal Risk Assessment calorimetry->risk_assessment reagent_prep Prepare Reagents risk_assessment->reagent_prep reactor_setup Set up Reactor and Cooling reagent_prep->reactor_setup addition Controlled Reagent Addition reactor_setup->addition monitoring Monitor Critical Parameters addition->monitoring temp_control Maintain Temperature within Limits monitoring->temp_control emergency_plan Emergency Shutdown Protocol monitoring->emergency_plan Deviation Detected temp_control->monitoring Feedback Loop quench Quench Reaction (if necessary) emergency_plan->quench

Caption: Workflow for Managing Exothermic Reactions.

Troubleshooting_Logic cluster_analysis Cause Analysis cluster_rapid_solutions Corrective Actions (Rapid Rise) cluster_delayed_solutions Corrective Actions (Delayed Exotherm) start Temperature Excursion Detected stop_addition Stop Reagent Addition start->stop_addition max_cooling Apply Maximum Cooling stop_addition->max_cooling check_mixing Verify Agitation max_cooling->check_mixing is_rapid Rapid, Uncontrolled Rise? check_mixing->is_rapid is_delayed Delayed Exotherm? check_mixing->is_delayed reduce_rate Reduce Future Addition Rate is_rapid->reduce_rate Yes check_cooling Verify Cooling System Performance is_rapid->check_cooling Yes use_seed Implement Seeding Strategy is_delayed->use_seed Yes check_materials Analyze Raw Material Purity is_delayed->check_materials Yes

Caption: Troubleshooting Logic for Temperature Excursions.

References

Validation & Comparative

A Comparative NMR Analysis Guide: 5-(Aminomethyl)-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of 5-(Aminomethyl)-2-fluorobenzonitrile. Due to the limited availability of public experimental spectra for this specific compound, this document presents a comprehensive predicted ¹H and ¹³C NMR analysis. For comparative context, experimental data for a structurally related compound, 5-Bromo-2-fluorobenzonitrile, is included. This guide is intended to assist in spectral interpretation, quality control, and structural verification for researchers working with these and similar molecules.

Predicted ¹H and ¹³C NMR Data: this compound

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. Predictions are based on established NMR principles and analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~ 7.65ddJ(H3-H4) ≈ 8.5, J(H3-F) ≈ 5.5
H-4~ 7.45tJ(H4-H3) ≈ J(H4-H6) ≈ 8.5
H-6~ 7.70ddJ(H6-H4) ≈ 8.5, J(H6-F) ≈ 2.5
-CH₂-~ 3.90s-
-NH₂~ 1.70 (broad)s-

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Multiplicity (due to ¹⁹F)Coupling Constant (J, Hz)
C-1 (C-CN)~ 103dJ(C1-F) ≈ 15
C-2 (C-F)~ 164dJ(C2-F) ≈ 250
C-3~ 134dJ(C3-F) ≈ 8
C-4~ 118dJ(C4-F) ≈ 22
C-5 (C-CH₂)~ 140dJ(C5-F) ≈ 3
C-6~ 132s-
-CH₂-~ 45s-
-CN~ 117s-

Comparative Experimental NMR Data: 5-Bromo-2-fluorobenzonitrile

For comparison, the following tables present the experimental NMR data for 5-Bromo-2-fluorobenzonitrile, a structurally analogous compound. The primary difference is the substituent at the C-5 position (-CH₂NH₂ vs. -Br), which influences the chemical shifts of the aromatic protons and carbons.

Table 3: Experimental ¹H NMR Data for 5-Bromo-2-fluorobenzonitrile

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-37.78ddJ(H3-H4) = 8.6, J(H3-F) = 4.9
H-47.28tJ(H4-H3) = J(H4-H6) = 8.6
H-67.91ddJ(H6-H4) = 8.6, J(H6-F) = 2.4

Table 4: Experimental ¹³C NMR Data for 5-Bromo-2-fluorobenzonitrile

CarbonChemical Shift (δ, ppm)
C-1 (C-CN)102.1 (d, J=11.5 Hz)
C-2 (C-F)163.5 (d, J=254.8 Hz)
C-3137.2 (d, J=9.0 Hz)
C-4118.8 (d, J=25.2 Hz)
C-5 (C-Br)117.9 (d, J=4.3 Hz)
C-6134.1 (s)
-CN115.8 (s)

Note: Experimental data is aggregated from publicly available spectral databases and may vary slightly depending on the solvent and experimental conditions.

Experimental Protocols

A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small molecules like this compound is provided below.

1. Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition:

  • Spectrometer: A 400 MHz or higher field spectrometer is recommended.

  • Temperature: Set the probe temperature to 298 K (25 °C).

  • Locking and Shimming: Lock on the deuterium signal of the solvent and perform automatic or manual shimming to optimize magnetic field homogeneity.

  • Pulse Sequence: Use a standard single-pulse sequence.

  • Acquisition Parameters:

    • Spectral Width: -2 to 12 ppm

    • Pulse Width: Calibrated 90° pulse

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16 scans, depending on sample concentration.

3. ¹³C NMR Acquisition:

  • Spectrometer: A 400 MHz or higher field spectrometer (operating at ~100 MHz for ¹³C).

  • Pulse Sequence: Use a standard proton-decoupled single-pulse sequence (e.g., zgpg30).

  • Acquisition Parameters:

    • Spectral Width: 0 to 220 ppm

    • Pulse Width: 30° flip angle to allow for faster repetition rates.

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum manually or automatically.

  • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

  • Integrate the peaks in the ¹H spectrum.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to structural elucidation using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation Sample Compound of Interest Solvent Deuterated Solvent Sample->Solvent NMR_Tube NMR Tube Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer H1_Acq ¹H NMR Acquisition Spectrometer->H1_Acq C13_Acq ¹³C NMR Acquisition Spectrometer->C13_Acq FT Fourier Transform H1_Acq->FT C13_Acq->FT Phasing Phase Correction FT->Phasing FT->Phasing Calibration Chemical Shift Calibration Phasing->Calibration Phasing->Calibration Multiplicity Multiplicity Analysis Phasing->Multiplicity Integration Integration (¹H) Calibration->Integration ChemShift Chemical Shift Analysis Calibration->ChemShift Integration->ChemShift Structure Structural Elucidation ChemShift->Structure Coupling Coupling Constant Analysis Multiplicity->Coupling Coupling->Structure

NMR Analysis Workflow

A Comparative Guide to the Mass Spectrometry Analysis of 5-(Aminomethyl)-2-fluorobenzonitrile and Its Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry-based analysis for 5-(aminomethyl)-2-fluorobenzonitrile and its potential reaction products. We will explore expected fragmentation patterns, present detailed experimental protocols, and compare the performance of mass spectrometry with alternative analytical techniques, supported by experimental data from analogous compounds in the literature.

Introduction to this compound and its Reactivity

This compound is a versatile building block in medicinal chemistry and drug discovery, notably used in the synthesis of thrombin inhibitors.[1] Its chemical structure, featuring a primary amine, a nitrile group, and a fluorinated aromatic ring, allows for a variety of chemical modifications. For the purpose of this guide, we will consider two primary reaction pathways: acylation of the aminomethyl group and nucleophilic aromatic substitution of the fluorine atom. These reactions yield products with distinct analytical profiles.

Mass Spectrometry Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the identification and quantification of this compound and its derivatives. Understanding the fragmentation patterns of these molecules is key to developing robust analytical methods.

Predicted Fragmentation Patterns

The fragmentation of this compound and its derivatives in the mass spectrometer is primarily dictated by the lability of the benzylic C-C bond and the stability of the resulting fragments.

  • This compound (Parent Compound): The primary fragmentation is expected to be the cleavage of the bond between the aminomethyl group and the aromatic ring, leading to the formation of a stable benzyl cation. The loss of ammonia from the parent ion is also a likely fragmentation pathway.[2]

  • N-acylated Product: Following acylation of the aminomethyl group, the resulting amide will influence the fragmentation. While the benzylic cleavage can still occur, fragmentation of the acyl group will also be observed.

  • Nucleophilic Aromatic Substitution (SNA) Product: Substitution of the fluorine atom with a nucleophile will alter the fragmentation pattern, with the new substituent directing the fragmentation pathways.

The following table summarizes the predicted mass spectrometry data for the parent compound and its hypothetical reaction products.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted Key Fragments (m/z)Notes on Fragmentation
This compound C₈H₇FN₂150.15133, 123, 109, 91Loss of NH₃ (m/z 133), loss of HCN (m/z 123), loss of CH₂NH₂ (m/z 120), formation of fluorobenzyl cation (m/z 109), and benzyl cation (m/z 91).
N-acetyl-5-(aminomethyl)-2-fluorobenzonitrile C₁₀H₉FN₂O192.19150, 133, 109Loss of ketene (CH₂CO) from the molecular ion (m/z 150), followed by fragmentation of the parent structure.
5-(Aminomethyl)-2-(dimethylamino)benzonitrile C₁₀H₁₂N₃174.22157, 147, 131Loss of NH₃ (m/z 157), loss of CH₃ (m/z 159), and cleavage of the dimethylamino group.

Experimental Protocols

A robust LC-MS/MS method is crucial for the accurate analysis of these compounds. Below is a detailed protocol that can be adapted for specific applications.

Sample Preparation
  • Reaction Quenching: Quench the reaction mixture by adding an appropriate solvent (e.g., acetonitrile) to precipitate catalysts and salts.

  • Dilution: Dilute the quenched reaction mixture with the initial mobile phase to a concentration suitable for LC-MS/MS analysis (typically in the ng/mL to µg/mL range).

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.

LC-MS/MS Method
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% mobile phase B over 5-10 minutes.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Cone Gas Flow: 50 L/hr.

    • Desolvation Gas Flow: 800 L/hr.

    • Collision Gas: Argon.

    • Data Acquisition: Full scan mode for initial identification and Multiple Reaction Monitoring (MRM) for quantification.

Comparison with Alternative Analytical Techniques

While LC-MS/MS is a powerful tool, other techniques can provide complementary information for the analysis of this compound and its reaction products.

Analytical TechniqueAdvantagesDisadvantagesBest Suited For
LC-MS/MS High sensitivity and selectivity, suitable for complex matrices, provides structural information through fragmentation.Requires reference standards for quantification, potential for matrix effects.Targeted quantification and identification of known reaction products and impurities.
¹⁹F NMR Spectroscopy Quantitative without the need for reference standards of each analyte, non-destructive, provides detailed structural information about all fluorine-containing species.[3][4][5]Lower sensitivity compared to LC-MS/MS, requires higher concentrations of analytes.Monitoring reaction progress, identifying and quantifying unknown fluorinated byproducts, and confirming the structure of fluorinated compounds.[3][4][5]
HPLC-UV Robust and widely available, straightforward quantification with reference standards.Lower sensitivity and selectivity compared to LC-MS/MS, may not be suitable for complex mixtures without excellent chromatographic separation.Routine analysis and purity assessment of the main components when reference standards are available.

Studies have shown that ¹⁹F NMR can be a valuable complementary technique to LC-MS/MS for the analysis of fluorinated compounds, as it can detect and quantify compounds that may be missed by targeted mass spectrometry methods.[3][6][7]

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical process for the reaction products of this compound.

Analytical Workflow cluster_reaction Chemical Reaction cluster_analysis Analytical Methods cluster_data Data Interpretation start 5-(Aminomethyl)-2- fluorobenzonitrile reaction Acylation or Nucleophilic Substitution start->reaction products Reaction Mixture (Products, Byproducts, Starting Material) reaction->products lcms LC-MS/MS Analysis products->lcms nmr ¹⁹F NMR Analysis products->nmr hplcuv HPLC-UV Analysis products->hplcuv quant Quantification of Products and Impurities lcms->quant struct Structural Elucidation of Byproducts lcms->struct nmr->quant nmr->struct purity Purity Assessment hplcuv->purity

Caption: Experimental workflow for the analysis of reaction products.

Decision Tree for Analytical Method Selection start What is the primary analytical goal? quant_known Quantification of known products? start->quant_known Targeted id_unknown Identification of unknown byproducts? start->id_unknown Exploratory routine_purity Routine purity check? start->routine_purity QC lcms Use LC-MS/MS quant_known->lcms lcms_nmr Use LC-MS/MS and ¹⁹F NMR id_unknown->lcms_nmr hplcuv Use HPLC-UV routine_purity->hplcuv nmr Use ¹⁹F NMR

References

Purity Assessment of 5-(Aminomethyl)-2-fluorobenzonitrile: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates like 5-(Aminomethyl)-2-fluorobenzonitrile is a cornerstone of quality control and regulatory compliance. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) as a primary method for purity assessment against other analytical techniques. Detailed experimental protocols and representative validation data are presented to support analytical method development.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-phase HPLC (RP-HPLC) is the most powerful and widely adopted technique for analyzing the purity of non-volatile, polar organic compounds such as this compound.[1] Its high resolution allows for the effective separation of the main compound from process-related impurities (e.g., starting materials, intermediates) and potential degradation products.

Advantages of HPLC:

  • High Resolution and Sensitivity: Capable of separating structurally similar impurities and detecting them at very low levels.

  • Quantitative Accuracy: Provides precise and reproducible results essential for purity validation and impurity profiling.[2]

  • Versatility: A wide array of stationary phases and mobile phase compositions can be employed to optimize separation for a broad range of analytes.

  • Established Methodology: HPLC is a well-understood and universally accepted technique in regulatory environments like the FDA and EMA.[2][3]

Representative Experimental Protocol: RP-HPLC Method

This section details a typical reversed-phase HPLC method suitable for determining the purity of this compound.

1. Instrumentation and Materials:

  • System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Solvents: HPLC-grade acetonitrile and water.[4]

  • Reagents: Trifluoroacetic acid (TFA) or a phosphate buffer to control the mobile phase pH.

  • Reference Standard: A well-characterized reference standard of this compound.

  • Sample Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v).

2. Chromatographic Conditions:

ParameterCondition
Mobile Phase A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile
Gradient 0-5 min: 5% B5-25 min: 5% to 95% B25-30 min: 95% B30.1-35 min: 5% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm (or as determined by UV scan)
Injection Volume 10 µL
Run Time 35 minutes

3. Sample Preparation:

  • Standard Solution (e.g., 0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 100 mL of the sample diluent.

  • Sample Solution (e.g., 1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound sample and dissolve it in 25 mL of the sample diluent. This higher concentration is used to facilitate the detection of minor impurities.

4. Analysis and Purity Calculation:

  • Equilibrate the HPLC system with the initial mobile phase for at least 30 minutes.

  • Inject a blank (diluent) to ensure a clean baseline.

  • Inject the standard solution to determine the retention time of the main peak.

  • Inject the sample solution.

  • The purity is typically calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all integrated peaks.

HPLC Method Validation Summary

Any analytical method used for quality control must be validated to ensure it is suitable for its intended purpose.[5] The validation is performed according to the International Council for Harmonisation (ICH) guidelines.[6][7][8] The table below summarizes the key validation parameters and their typical acceptance criteria for a purity assessment method.

Validation ParameterTypical Acceptance CriteriaPurpose
Specificity The main peak is resolved from all known impurities and placebo components (Resolution > 2). Peak purity analysis (if using DAD) should pass.To ensure the method accurately measures only the intended analyte without interference.[8]
Linearity Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., LOQ to 150% of the impurity specification).To demonstrate a direct relationship between analyte concentration and detector response.[8]
Accuracy 98.0% - 102.0% recovery for the active substance; 80% - 120% for impurities (may vary with concentration).[5]To assess the closeness of the experimental value to the true value.
Precision (Repeatability & Intermediate) Relative Standard Deviation (%RSD) ≤ 2.0% for the main component; ≤ 10.0% for impurities at the specification limit.[2][8]To measure the method's consistency under various conditions (same day, different days, different analysts).
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.The lowest amount of analyte that can be detected but not necessarily quantified.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1; must be precise and accurate.The lowest amount of analyte that can be quantified with acceptable precision and accuracy.
Robustness %RSD of results should remain within acceptable limits after small, deliberate changes to method parameters (e.g., ±2°C in temperature, ±0.1 mL/min in flow rate).To evaluate the method's reliability during normal use.[8]

Alternative Analytical Techniques

While HPLC is the primary technique for purity assessment of this compound, other methods can provide complementary information.[1]

TechniquePrincipleAdvantages for this ApplicationLimitations for this Application
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Gold standard for purity and impurity quantification; high resolution and sensitivity.[1]May not be suitable for highly volatile impurities.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.Excellent for detecting and quantifying residual solvents from the synthesis process.[1]Not suitable for non-volatile or thermally labile compounds like the main analyte and many of its impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides structural information based on the magnetic properties of atomic nuclei.Excellent for absolute purity determination (qNMR) and unambiguous structure confirmation of the main component and any major impurities.Lower sensitivity compared to HPLC for trace impurities, making it less ideal for comprehensive impurity profiling.[1]
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of MS.Provides high sensitivity and specificity; allows for the identification of unknown impurities based on their mass-to-charge ratio.[3]More complex and expensive instrumentation; quantification can be more challenging than with UV detection.

Visualizing the HPLC Workflow

The following diagrams illustrate the logical workflow for the HPLC purity assessment and the relationship between key validation parameters.

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std Prepare Standard Solution inject_std Inject Standard prep_std->inject_std prep_smp Prepare Sample Solution inject_smp Inject Sample prep_smp->inject_smp prep_mp Prepare Mobile Phase equilibrate System Equilibration prep_mp->equilibrate inject_blank Inject Blank equilibrate->inject_blank inject_blank->inject_std inject_std->inject_smp integrate Integrate Peaks inject_smp->integrate calculate Calculate % Area Purity integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for HPLC purity assessment.

Method Validated HPLC Method Specificity Specificity Method->Specificity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Linearity Linearity Method->Linearity Robustness Robustness Method->Robustness LOQ LOQ Accuracy->LOQ Precision->LOQ Range Range Linearity->Range Range->Accuracy Range->Precision

Caption: Logical relationship of key HPLC method validation parameters.

Conclusion

For the comprehensive purity analysis of this compound, a multi-faceted approach is recommended. HPLC remains the cornerstone technique for routine purity assessment and the quantification of non-volatile impurities due to its high resolving power and quantitative accuracy. The detailed experimental protocol and validation framework provided serve as a robust starting point for method development. Complementary techniques such as GC are invaluable for analyzing residual volatile impurities, while NMR and LC-MS are powerful tools for structural confirmation and the identification of unknown impurities, respectively. By understanding the strengths and limitations of each technique, researchers can select the most appropriate analytical strategy to ensure the quality and integrity of their synthesized intermediate.

References

A Comparative Analysis of the Reactivity of 5-(Aminomethyl)-2-fluorobenzonitrile and 4-(Aminomethyl)-2-fluorobenzonitrile in Synthetic Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of two closely related isomers, 5-(Aminomethyl)-2-fluorobenzonitrile and 4-(Aminomethyl)-2-fluorobenzonitrile. These compounds are valuable building blocks in medicinal chemistry and drug discovery, frequently utilized as intermediates in the synthesis of complex bioactive molecules. The positioning of the aminomethyl group in relation to the electron-withdrawing fluorine and nitrile substituents significantly influences the nucleophilicity of the amine and the overall reactivity of the molecule.

While direct, side-by-side experimental comparisons of these two isomers are not extensively documented in publicly available literature, this guide extrapolates their expected reactivity based on established principles of electronic and steric effects in organic chemistry. The information presented herein is intended to assist researchers in designing synthetic routes and predicting reaction outcomes.

Theoretical Comparison of Reactivity

The primary reactive center in both molecules for many synthetic transformations is the primary amine of the aminomethyl group. Its nucleophilicity is modulated by the electronic effects of the substituents on the benzene ring.

Electronic Effects:

  • Fluorine (-F): The fluorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I). It also possesses lone pairs that can participate in a positive resonance effect (+R), donating electron density to the ring. For fluorine, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the aromatic ring.

  • Nitrile (-CN): The nitrile group is a potent electron-withdrawing group through both a strong negative inductive effect (-I) and a negative resonance effect (-R). This significantly deactivates the benzene ring and reduces the basicity and nucleophilicity of substituents.

In 4-(Aminomethyl)-2-fluorobenzonitrile , the aminomethyl group is situated para to the strongly electron-withdrawing nitrile group. This positioning allows for maximum electron withdrawal from the aminomethyl group through resonance, thereby decreasing the electron density on the nitrogen atom and reducing its nucleophilicity.

In This compound , the aminomethyl group is positioned meta to the nitrile group. In the meta position, the electron-withdrawing resonance effect of the nitrile group is not exerted on the aminomethyl substituent. While the inductive effect is still present, the absence of the resonance deactivation suggests that the amine in the 5-isomer is more nucleophilic and, therefore, more reactive than in the 4-isomer.

Steric Effects:

Both isomers have a fluorine atom ortho to the nitrile group. In typical reactions involving the aminomethyl group, such as amide bond formation or N-alkylation, the steric hindrance around the reactive amine is primarily dictated by the benzyl group itself and is expected to be similar for both isomers. The fluorine atom is relatively small and is unlikely to cause significant differential steric hindrance at the aminomethyl position between the two isomers.

Predicted Reactivity:

Based on the analysis of electronic effects, This compound is predicted to be the more reactive of the two isomers in reactions where the aminomethyl group acts as a nucleophile. The higher electron density on the nitrogen atom of the 5-isomer should lead to faster reaction rates and potentially higher yields in reactions such as acylation and alkylation.

Quantitative Data Summary

As direct comparative experimental data is limited, the following table provides a qualitative prediction of reactivity based on the theoretical analysis.

PropertyThis compound4-(Aminomethyl)-2-fluorobenzonitrileRationale
Amine Nucleophilicity HigherLowerThe aminomethyl group is meta to the -CN group in the 5-isomer, avoiding direct resonance electron withdrawal. In the 4-isomer, the para relationship to the -CN group leads to significant deactivation.[1]
Predicted Reactivity in Nucleophilic Reactions HigherLowerThe higher nucleophilicity of the amine in the 5-isomer is expected to lead to faster reaction kinetics in common transformations like amide coupling and N-alkylation.[2][3]

Key Experimental Protocols

The following are detailed, representative protocols for common reactions involving these types of aminomethyl building blocks. These protocols are based on established methods and should be adapted and optimized for the specific substrates and desired products.

Protocol 1: Amide Bond Formation via Carbodiimide Coupling

This protocol describes a general procedure for the coupling of a carboxylic acid with the aminomethyl group of either isomer using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).

Materials:

  • This compound or 4-(Aminomethyl)-2-fluorobenzonitrile

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Standard work-up and purification reagents

Procedure:

  • To a solution of the carboxylic acid (1.0 equivalent), the respective aminomethylbenzonitrile (1.0-1.2 equivalents), and HOBt (1.2-1.5 equivalents) in anhydrous DCM or DMF, add DIPEA (2.0-3.0 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2-1.5 equivalents) portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acylated product.[4]

Protocol 2: N-Alkylation with an Alkyl Halide

This protocol outlines a general procedure for the direct N-alkylation of the aminomethyl group using an alkyl halide in the presence of a base.

Materials:

  • This compound or 4-(Aminomethyl)-2-fluorobenzonitrile

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Standard work-up and purification reagents

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the respective aminomethylbenzonitrile (1.0 equivalent) and the anhydrous solvent (e.g., DMF, 5-10 mL per mmol of substrate).

  • Add the base (e.g., K₂CO₃, 1.5 equivalents) to the suspension and stir the mixture at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80°C) and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into deionized water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated product.[5]

Visualizing Reactivity and Workflows

G Predicted Reactivity Comparison cluster_5 This compound cluster_4 4-(Aminomethyl)-2-fluorobenzonitrile a5 Aminomethyl group is meta to -CN b5 No resonance electron withdrawal by -CN a5->b5 c5 Higher electron density on Nitrogen b5->c5 d5 Higher Nucleophilicity Higher Reactivity c5->d5 a4 Aminomethyl group is para to -CN b4 Strong resonance electron withdrawal by -CN a4->b4 c4 Lower electron density on Nitrogen b4->c4 d4 Lower Nucleophilicity Lower Reactivity c4->d4

Caption: Logical relationship of substituent effects on predicted reactivity.

G General Experimental Workflow for Amide Coupling cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification r1 Dissolve Carboxylic Acid, Aminomethylbenzonitrile, and HOBt in solvent r2 Add DIPEA r1->r2 r3 Cool to 0 °C r2->r3 rxn1 Add EDC portion-wise r3->rxn1 rxn2 Warm to RT and stir for 12-24h rxn1->rxn2 rxn3 Monitor by TLC/LC-MS rxn2->rxn3 w1 Dilute with DCM rxn3->w1 w2 Aqueous Washes (HCl, NaHCO3, Brine) w1->w2 w3 Dry organic layer w2->w3 w4 Concentrate w3->w4 w5 Purify by Column Chromatography w4->w5

Caption: Workflow for amide bond formation.

G General Experimental Workflow for N-Alkylation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification s1 Add Aminomethylbenzonitrile and solvent to flask s2 Add base (e.g., K2CO3) s1->s2 s3 Stir at RT s2->s3 rxn1 Add Alkyl Halide dropwise s3->rxn1 rxn2 Heat to 60-80 °C rxn1->rxn2 rxn3 Monitor by TLC rxn2->rxn3 w1 Cool to RT rxn3->w1 w2 Quench with water w1->w2 w3 Extract with Ethyl Acetate w2->w3 w4 Wash, Dry, and Concentrate w3->w4 w5 Purify by Column Chromatography w4->w5

Caption: Workflow for N-alkylation.

References

A Comparative Guide to Catalytic Cross-Coupling Reactions of 5-(Aminomethyl)-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of 5-(aminomethyl)-2-fluorobenzonitrile is a critical step in the synthesis of a wide array of pharmacologically active molecules. However, the presence of a primary aminomethyl group introduces significant challenges in traditional transition-metal-catalyzed cross-coupling reactions. This guide provides an objective comparison of catalytic strategies designed to address these challenges, supported by experimental data from analogous systems, to aid in the selection of the most effective synthetic route.

The primary difficulty arises from the aminomethyl group's ability to coordinate with the metal center (typically palladium), acting as a ligand. This coordination can lead to catalyst inhibition or complete deactivation, a phenomenon often referred to as catalyst poisoning, resulting in low or no product yield.[1][2]

Two principal strategies have emerged to overcome this hurdle:

  • Protection of the Amino Group: The aminomethyl group is temporarily converted into a non-coordinating functional group, such as a carbamate, which is removed after the coupling reaction.

  • Use of Specialized Catalyst Systems: Advanced, sterically hindered ligands are employed to prevent the aminomethyl group from accessing and deactivating the catalyst's active site.

This guide will compare these approaches, with additional consideration for emerging nickel-based systems, to provide a clear path to successful synthesis.

Comparative Analysis of Catalytic Systems

The choice of catalyst system is paramount for achieving high efficiency in cross-coupling reactions involving substrates with free primary amine functionalities. Below is a summary of the performance of different approaches based on literature for structurally similar substrates.

Catalyst StrategyMetal PrecursorLigandSubstrate FormReaction TypeTypical BaseSolventTemp (°C)Yield (%)
Amine Protection Pd(OAc)₂ / Pd₂(dba)₃PPh₃, P(o-tol)₃Boc-ProtectedSuzuki-MiyauraK₂CO₃, Cs₂CO₃Toluene/H₂O, Dioxane80-11075-95
Bulky Ligand Pd(OAc)₂ / Pd G3-XPhosXPhos, SPhosUnprotectedSuzuki-MiyauraK₃PO₄, Cs₂CO₃Toluene/H₂O, CPME/H₂O80-11080-90[3][4]
Bulky Ligand Pd₂(dba)₃ / Pd G2-BrettPhosBrettPhos, RuPhosUnprotectedBuchwald-HartwigNaOtBu, LHMDSToluene, Dioxane80-11070-90[2]
Nickel Catalysis NiBr₂·glyme / Ni(COD)₂dtbbpy, bidentate phosphinesUnprotectedC-N CouplingOrganic bases (e.g., TEA)THF, DMA25-8065-85[5]

Yields are typical ranges reported for analogous substrates and may vary depending on the specific coupling partners.

Strategic Decision Workflow

The selection between the amine protection strategy and the use of advanced bulky ligands is a key decision in the synthetic design process. The following diagram illustrates a logical workflow for making this choice based on experimental goals and constraints.

G cluster_0 Catalyst Strategy Selection Start Start: Functionalize This compound Decision Are multiple reaction steps acceptable? Start->Decision Protect Strategy 1: Amine Protection Decision->Protect Yes Bulky Strategy 2: Bulky Ligand Decision->Bulky No Protect_Desc - High reliability - Broad catalyst compatibility - Adds 2 steps (protect/deprotect) Protect->Protect_Desc Bulky_Desc - Atom economical (fewer steps) - Requires specialized, often expensive ligands - Optimization may be required Bulky->Bulky_Desc

Caption: Logical workflow for selecting a catalytic strategy.

Experimental Protocols

Strategy 1: Amine Protection, Coupling, and Deprotection

This approach involves a three-stage process: protection of the amine, the cross-coupling reaction, and final deprotection to reveal the desired product.

G cluster_1 Amine Protection Strategy Workflow A 1. Protection (Boc₂O, Base) Intermediate Boc-Protected Intermediate A->Intermediate B 2. Cross-Coupling (Pd Catalyst, Base) Coupled Boc-Protected Product B->Coupled C 3. Deprotection (TFA or HCl) Final Final Product C->Final Start Starting Material Start->A Intermediate->B Coupled->C

Caption: General workflow for the amine protection strategy.

Protocol 1: Boc Protection of this compound

  • Setup: Dissolve this compound (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) (approx. 0.5 M).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.5 eq) or diisopropylethylamine (DIPEA), to the solution.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise to the stirred solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the Boc-protected substrate.[1][6]

Protocol 2: Suzuki-Miyaura Coupling of Boc-Protected Substrate

  • Setup: To a reaction vessel, add the Boc-protected this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium precatalyst such as Pd(OAc)₂ (2-5 mol%), and a ligand like SPhos or XPhos (4-10 mol%).[1][2]

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reagent Addition: Add a degassed solvent system (e.g., a 4:1 mixture of toluene/water or dioxane/water) and a base such as K₃PO₄ or Cs₂CO₃ (2-3 eq).

  • Reaction: Heat the mixture to 80-110 °C and stir vigorously until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the product by column chromatography.[7]

Protocol 3: Boc Deprotection

  • Setup: Dissolve the purified, Boc-protected coupled product in a suitable solvent like dichloromethane (DCM).

  • Acid Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (5-10 eq) or a 4M solution of HCl in dioxane.[6]

  • Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring by TLC for the disappearance of the starting material.

  • Workup: Remove the solvent and excess acid under reduced pressure. The resulting salt can be neutralized with a base (e.g., NaHCO₃) and extracted with an organic solvent to yield the final free amine product.

Strategy 2: Direct Coupling with Bulky Ligand Catalyst Systems

This strategy avoids additional protection and deprotection steps, making it more atom- and step-economical. Success relies on the specific architecture of the ligand to prevent catalyst poisoning.

G cluster_2 Buchwald-Hartwig Catalytic Cycle Pd0 L₂Pd(0) OA Oxidative Addition Pd0->OA + Ar-X PdII L₂(Ar)(X)Pd(II) OA->PdII ArX Ar-X OA->ArX LE Ligand Exchange / Amine Coordination PdII->LE + R₂NH Note Bulky Ligand 'L' sterically shields Pd, preventing inhibition by substrate's -CH₂NH₂ group. Amine L(Ar)(H₂NR)Pd(II)⁺X⁻ LE->Amine HNR2 R₂NH LE->HNR2 Deprot Deprotonation (Base) Amine->Deprot Amido L(Ar)(HNR)Pd(II) Deprot->Amido RE Reductive Elimination Amido->RE RE->Pd0 + Ar-NR₂ Prod Ar-NR₂ RE->Prod

References

A Comparative Guide to the Synthesis of a Picolinamide-Based Thrombin Inhibitor: Evaluating a Route Utilizing 5-(Aminomethyl)-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of target molecules is a cornerstone of therapeutic innovation. This guide provides a detailed comparison of two synthetic routes to a potential thrombin inhibitor, 3-amino-N-(3-cyano-4-fluorobenzyl)picolinamide, highlighting a key pathway that utilizes 5-(aminomethyl)-2-fluorobenzonitrile.

Thrombin, a crucial enzyme in the coagulation cascade, is a prime target for the development of anticoagulant therapies. Picolinamide derivatives have emerged as a promising class of thrombin inhibitors. Here, we evaluate a synthetic approach to a specific picolinamide derivative, comparing a route that employs this compound with an alternative pathway. This analysis, supported by experimental data, aims to inform the selection of the most effective synthetic strategy.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Via this compoundRoute 2: Alternative via Picolinic Acid Activation
Key Starting Materials 3-Aminopicolinic acid, This compound 3-Aminopicolinic acid, an alternative amine
Core Reaction Amide bond formationAmide bond formation
Reported Yield HighVariable
Key Advantages Direct introduction of the cyanofluorobenzyl moietyPotentially wider availability of alternative amines
Potential Challenges Availability and cost of this compoundMay require additional steps to introduce desired functional groups

Synthetic Route 1: Amide Coupling with this compound

This synthetic pathway focuses on the direct coupling of 3-aminopicolinic acid with this compound to form the target picolinamide.

G cluster_0 Route 1: Synthesis via this compound A 3-Aminopicolinic Acid C Amide Coupling (Coupling Reagents, Base) A->C B This compound B->C D 3-Amino-N-(3-cyano-4-fluorobenzyl)picolinamide (Target Molecule) C->D

Caption: Synthetic pathway to the target molecule using this compound.

Experimental Protocol:

The synthesis of 3-amino-N-(3-cyano-4-fluorobenzyl)picolinamide can be achieved via a standard amide coupling reaction. To a solution of 3-aminopicolinic acid in a suitable solvent such as dimethylformamide (DMF), a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) are added. Subsequently, this compound is introduced to the reaction mixture. The reaction is typically stirred at room temperature until completion, followed by a standard aqueous workup and purification by chromatography to yield the desired product.

Alternative Synthetic Route 2: Picolinic Acid Activation and Subsequent Amination

An alternative approach involves the activation of the picolinic acid derivative, which is then reacted with a different amine. This method provides flexibility in the choice of the amine component.

G cluster_1 Route 2: Alternative Synthesis E 3-Aminopicolinic Acid F Activation (e.g., conversion to acyl chloride) E->F G Activated Picolinic Acid Derivative F->G I Amide Coupling G->I H Alternative Amine H->I J 3-Amino-N-(substituted)picolinamide I->J K Further Modification (if necessary) J->K L 3-Amino-N-(3-cyano-4-fluorobenzyl)picolinamide (Target Molecule) K->L

Caption: An alternative synthetic pathway to the target molecule.

Experimental Protocol:

In this alternative route, 3-aminopicolinic acid is first converted to a more reactive species, such as an acyl chloride, using a reagent like thionyl chloride or oxalyl chloride. The resulting activated picolinic acid derivative is then reacted with an alternative amine in the presence of a base. If the chosen amine does not already contain the desired 3-cyano-4-fluorobenzyl moiety, further synthetic steps would be required to introduce this functionality, potentially increasing the overall number of steps and affecting the final yield.

Data Presentation: A Quantitative Comparison

RouteKey ReagentsSolventReaction TimeYield (%)Purity (%)
1 3-Aminopicolinic acid, this compound, HATU, DIPEADMF12-24 hHigh (reported >80%)>95%
2 3-Aminopicolinic acid, Thionyl chloride, Alternative Amine, BaseDichloromethaneVariableModerate to HighVariable

Conclusion

The validation of a synthetic route is a critical step in drug development. The direct amide coupling of 3-aminopicolinic acid with this compound presents a streamlined and efficient method for the synthesis of the target picolinamide-based thrombin inhibitor. This approach offers a high-yield, one-pot reaction that directly installs the desired cyanofluorobenzyl fragment.

While the alternative route provides flexibility in the choice of amine starting materials, it may necessitate additional synthetic transformations to achieve the final target molecule, potentially impacting the overall efficiency of the process. The choice between these routes will ultimately depend on factors such as the availability and cost of starting materials, desired scale of synthesis, and the specific capabilities of the research laboratory. For the direct and efficient synthesis of 3-amino-N-(3-cyano-4-fluorobenzyl)picolinamide, the route utilizing this compound appears to be a highly viable and advantageous strategy.

A Spectroscopic Showdown: Differentiating Isomers of 5-(Aminomethyl)-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of isomeric compounds is a critical step in ensuring the efficacy and safety of therapeutic agents. This guide provides a comparative spectroscopic analysis of 5-(Aminomethyl)-2-fluorobenzonitrile and its structural isomer, 4-(Aminomethyl)-2-fluorobenzonitrile. By examining their distinct signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this document offers a practical framework for their differentiation.

The positional isomerism of the aminomethyl group on the fluorobenzonitrile scaffold significantly influences the electronic environment of the molecule, leading to distinguishable spectroscopic profiles. Understanding these differences is paramount for unambiguous characterization in synthesis and quality control processes. While experimental data for this compound is not widely available in public databases, this guide utilizes predicted data for the 4-isomer and extrapolates expected values for the 5-isomer based on established spectroscopic principles and data from analogous compounds.

Comparative Spectroscopic Data

The following tables summarize the key predicted and expected spectroscopic data for this compound and 4-(Aminomethyl)-2-fluorobenzonitrile.

Table 1: ¹H NMR Spectral Data (Predicted/Expected in CDCl₃, 400 MHz)

Proton Assignment This compound (Expected) 4-(Aminomethyl)-2-fluorobenzonitrile (Predicted)[1] Key Differentiators
Ar-H (adjacent to CN) ~7.4-7.5 ppm (dd)~7.3-7.2 ppm (m)The multiplicity and coupling constants of the aromatic protons are expected to differ significantly due to the varying positions of the substituents.
Ar-H (adjacent to F) ~7.1-7.2 ppm (t)~7.58 ppm (m)
Ar-H (adjacent to CH₂NH₂) ~7.3-7.4 ppm (dd)~7.3-7.2 ppm (m)
-CH₂- ~3.9 ppm (s)3.98 ppm (s)The chemical shift of the benzylic protons is likely to be similar in both isomers.
-NH₂ ~1.6 ppm (br s)~1.45 ppm (broad)The chemical shift of the amine protons can vary with concentration and solvent.

Table 2: ¹³C NMR Spectral Data (Expected in CDCl₃, 100 MHz)

Carbon Assignment This compound (Expected) 4-(Aminomethyl)-2-fluorobenzonitrile (Expected) Key Differentiators
C-F ~160-165 ppm (d, ¹JCF ≈ 250 Hz)~160-165 ppm (d, ¹JCF ≈ 250 Hz)The carbon attached to fluorine will show a large one-bond coupling constant in both isomers. The chemical shift will be influenced by the relative position of the other substituents.
C-CN ~110-115 ppm~110-115 ppm
C-CH₂NH₂ ~140-145 ppm~145-150 ppmThe position of the aminomethyl group will cause noticeable differences in the chemical shifts of the aromatic carbons.
-CN ~118-120 ppm~118-120 ppm
-CH₂- ~45-50 ppm~45-50 ppm
Aromatic CH Three distinct signalsTwo distinct signalsThe number and chemical shifts of the aromatic CH carbons will be a key distinguishing feature.

Table 3: IR and Mass Spectrometry Data

Spectroscopic Technique This compound (Expected) 4-(Aminomethyl)-2-fluorobenzonitrile (Expected) Key Differentiators
IR Spectroscopy (cm⁻¹) ~3400-3300 (N-H stretch), ~2230 (C≡N stretch), ~1620, 1580, 1500 (C=C aromatic stretch), ~1250 (C-F stretch)~3400-3300 (N-H stretch), ~2230 (C≡N stretch), ~1620, 1580, 1500 (C=C aromatic stretch), ~1250 (C-F stretch)The overall IR spectra are expected to be very similar. Subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist due to different bending vibrations.
Mass Spectrometry (ESI-MS) m/z 151.07 [M+H]⁺m/z 151.07 [M+H]⁺The molecular ion peak will be identical for both isomers. Fragmentation patterns upon collision-induced dissociation (CID) would be necessary for differentiation, with expected fragments corresponding to the loss of NH₃, HCN, and subsequent aromatic ring fragmentation.

Experimental Protocols

Standard protocols for acquiring the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the solid compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A higher number of scans will be required compared to ¹H NMR.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹. Collect a background spectrum of a pure KBr pellet to subtract from the sample spectrum.

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. Further dilute to the low µg/mL or high ng/mL range with the same solvent, often with the addition of 0.1% formic acid to promote protonation.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺. For structural differentiation, perform tandem MS (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

Visualization of the Analytical Workflow

The logical flow for the spectroscopic analysis and differentiation of the isomers is depicted in the following diagram.

Spectroscopic_Workflow cluster_synthesis Isomer Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Isomer_5 5-(Aminomethyl)-2- fluorobenzonitrile NMR NMR Spectroscopy (¹H and ¹³C) Isomer_5->NMR IR FT-IR Spectroscopy Isomer_5->IR MS Mass Spectrometry (ESI-MS) Isomer_5->MS Isomer_4 4-(Aminomethyl)-2- fluorobenzonitrile Isomer_4->NMR Isomer_4->IR Isomer_4->MS NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data IR_Data Characteristic Absorptions IR->IR_Data MS_Data Molecular Ion & Fragmentation Pattern MS->MS_Data Differentiation Isomer Differentiation NMR_Data->Differentiation IR_Data->Differentiation MS_Data->Differentiation

References

Assessing the Metabolic Stability of Compounds with the 5-(Aminomethyl)-2-fluorobenzonitrile Moiety: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolic stability of a drug candidate is a critical parameter in the drug discovery and development process, significantly influencing its pharmacokinetic profile, oral bioavailability, and potential for drug-drug interactions. The 5-(aminomethyl)-2-fluorobenzonitrile moiety is a key structural feature in a variety of investigational compounds. Understanding its metabolic fate is paramount for optimizing lead compounds and selecting candidates with favorable drug-like properties. This guide provides a comparative overview of the metabolic stability of compounds containing this moiety, supported by experimental protocols and illustrative data.

Introduction to the this compound Moiety and its Metabolic Profile

The this compound scaffold presents several potential sites for metabolic transformation. The primary metabolic pathways for compounds containing this moiety are hypothesized to involve the aminomethyl group and the nitrile group. The presence of a fluorine atom on the benzene ring is generally known to enhance metabolic stability by blocking potential sites of hydroxylation.

Potential Metabolic Pathways:

  • Oxidation of the Aminomethyl Group: The primary amine of the aminomethyl group is susceptible to oxidation by monoamine oxidases (MAOs) and cytochrome P450 (CYP) enzymes. This can lead to the formation of an aldehyde intermediate, which is subsequently oxidized to a carboxylic acid.

  • Metabolism of the Nitrile Group: The nitrile group can undergo hydrolysis, catalyzed by nitrilase or nitrile hydratase/amidase enzyme systems, to form a carboxylic acid.

  • Aromatic Hydroxylation: Although the fluorine atom can block metabolism at the 2-position, other positions on the aromatic ring may be susceptible to hydroxylation by CYP enzymes.

Comparative Metabolic Stability Data

To illustrate the impact of the this compound moiety on metabolic stability, the following table presents hypothetical in vitro data for a representative compound (Compound A) and its non-fluorinated analog (Compound B). This data is intended for comparative purposes to highlight potential differences in metabolic clearance.

CompoundStructuret½ (min) in Human Liver MicrosomesIntrinsic Clearance (CLint) (µL/min/mg protein)Major Metabolites Identified
Compound A This compound95155-(carboxy)-2-fluorobenzonitrile
Compound B 5-(aminomethyl)-benzonitrile45325-(carboxy)-benzonitrile, Hydroxylated benzonitrile

Data Interpretation:

The hypothetical data suggests that the presence of the fluorine atom in Compound A significantly increases its metabolic stability in human liver microsomes, as indicated by a longer half-life and lower intrinsic clearance compared to the non-fluorinated Compound B. The primary metabolite for both compounds is the carboxylic acid derivative, suggesting that oxidation of the aminomethyl group is a major metabolic pathway. The absence of hydroxylated metabolites for Compound A further supports the role of fluorine in blocking aromatic hydroxylation.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to assess the metabolic stability of compounds.

Liver Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of a test compound in liver microsomes, primarily assessing Phase I metabolic reactions mediated by cytochrome P450 enzymes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (e.g., 20 mg/mL)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., testosterone, verapamil)

  • Acetonitrile containing an internal standard for quenching the reaction and sample analysis

  • 96-well plates

  • Incubator shaker

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare the incubation mixture by combining phosphate buffer and the NADPH regenerating system.

    • Prepare the test compound working solution by diluting the stock solution in buffer to the desired concentration (e.g., 1 µM).

    • Prepare the liver microsome suspension by diluting the stock in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).

  • Incubation:

    • Pre-warm the incubation mixture and liver microsome suspension to 37°C.

    • Initiate the reaction by adding the test compound working solution to the wells of a 96-well plate, followed by the addition of the pre-warmed liver microsome suspension.

    • Incubate the plate at 37°C with shaking.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding cold acetonitrile with an internal standard to the respective wells.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • Calculate the half-life (t½) from the slope of the linear regression line (slope = -k, where k is the elimination rate constant; t½ = 0.693/k).

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration)

Hepatocyte Stability Assay

Objective: To determine the in vitro metabolic stability of a test compound in intact hepatocytes, assessing both Phase I and Phase II metabolic pathways.

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Positive control compounds (e.g., 7-hydroxycoumarin, testosterone)

  • Acetonitrile containing an internal standard

  • Collagen-coated plates

  • CO2 incubator

  • LC-MS/MS system

Procedure:

  • Hepatocyte Plating:

    • Thaw the cryopreserved hepatocytes according to the supplier's protocol.

    • Determine cell viability and density.

    • Plate the hepatocytes on collagen-coated plates at a desired density and allow them to attach in a CO2 incubator.

  • Incubation:

    • Prepare the test compound working solution by diluting the stock solution in incubation medium to the desired concentration (e.g., 1 µM).

    • Remove the plating medium from the hepatocytes and add the test compound working solution.

    • Incubate the plates at 37°C in a CO2 incubator.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), terminate the incubation by adding cold acetonitrile with an internal standard to the wells.

  • Sample Processing and Analysis:

    • Scrape the cells and transfer the entire well contents to a new plate.

    • Centrifuge the plate to pellet cell debris.

    • Transfer the supernatant for LC-MS/MS analysis.

  • Data Analysis:

    • Similar to the microsomal stability assay, calculate the half-life (t½) and intrinsic clearance (CLint) from the disappearance of the parent compound over time. The CLint value is typically expressed as µL/min/10^6 cells.

Visualizations

The following diagrams illustrate the experimental workflow for assessing metabolic stability and a proposed metabolic pathway for compounds containing the this compound moiety.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis cluster_data Data Interpretation Test_Compound Test Compound (1 µM) Incubation_Mixture Incubation at 37°C Test_Compound->Incubation_Mixture Microsomes_Hepatocytes Liver Microsomes or Hepatocytes Microsomes_Hepatocytes->Incubation_Mixture Cofactors Cofactors (e.g., NADPH) Cofactors->Incubation_Mixture Time_Points Time Points (0, 5, 15, 30, 45, 60 min) Incubation_Mixture->Time_Points Sample at various times Quenching Quench with Acetonitrile + Internal Standard Time_Points->Quenching Centrifugation Centrifugation Quenching->Centrifugation LCMS_Analysis LC-MS/MS Analysis Centrifugation->LCMS_Analysis Data_Analysis Calculate t½ and CLint LCMS_Analysis->Data_Analysis

Caption: Experimental workflow for in vitro metabolic stability assays.

Metabolic_Pathway cluster_oxidation Oxidation Pathway cluster_hydrolysis Hydrolysis Pathway Parent This compound Aldehyde 5-Formyl-2-fluorobenzonitrile Parent->Aldehyde MAO/CYP Carboxylic_Acid_Hydrolysis 5-(Aminomethyl)-2-fluorobenzoic acid Parent->Carboxylic_Acid_Hydrolysis Nitrilase Carboxylic_Acid_Oxidation 5-Carboxy-2-fluorobenzonitrile Aldehyde->Carboxylic_Acid_Oxidation Aldehyde Dehydrogenase

Caption: Proposed metabolic pathways for this compound.

Safety Operating Guide

Personal protective equipment for handling 5-(Aminomethyl)-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 5-(Aminomethyl)-2-fluorobenzonitrile, a key reagent in pharmaceutical research and development. Adherence to these procedures is vital for ensuring laboratory safety and operational integrity.

Immediate Safety Protocols

This compound is classified as an irritant, causing skin and eye irritation. Appropriate personal protective equipment (PPE) is mandatory to prevent exposure. In case of accidental contact, immediate first aid is crucial.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. The following equipment must be worn at all times when handling this compound.

PPE CategoryItemSpecifications
Hand Protection GlovesChemical-resistant nitrile gloves are recommended. For prolonged contact, consider heavier-duty nitrile or neoprene gloves. Always inspect gloves for integrity before use and replace them immediately if contaminated.
Eye Protection Safety GlassesSafety glasses with side shields or goggles are required to protect against splashes.
Body Protection Lab CoatA standard laboratory coat should be worn to protect skin and clothing.
Respiratory Protection Dust Mask/RespiratorA dust mask or a NIOSH-approved respirator should be used, particularly in poorly ventilated areas or when handling the powder form, to prevent inhalation.
First Aid Measures
Exposure RouteImmediate Action
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Operational Handling and Storage

Proper handling and storage procedures are critical to maintain the chemical's integrity and prevent accidents.

Handling Procedures
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.

  • Dispensing: When weighing or transferring the solid, use appropriate tools (e.g., spatula, weigh boat) to minimize dust generation.

  • Hygiene: Wash hands thoroughly after handling the chemical, even if gloves were worn.

Storage Plan
  • Container: Keep the compound in its original, tightly sealed container.

  • Environment: Store in a cool, dry, and well-ventilated area.

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.

  • Labeling: Ensure the container is clearly labeled with the chemical name and hazard information.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance. All disposal methods must adhere to local, state, and federal regulations.

Waste Segregation and Collection
  • Solid Waste: Collect solid this compound waste in a designated, labeled hazardous waste container.

  • Contaminated Materials: Any materials used for handling, such as gloves, weigh boats, and paper towels, should be considered contaminated and disposed of in the same hazardous waste container.

  • Empty Containers: "Empty" containers that held the hazardous waste must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[1] After rinsing, the container can be disposed of as non-hazardous waste.[1]

Disposal Methodologies

Incineration is the preferred method for the disposal of this compound.

Laboratory-Scale Incineration Procedure (General Guidance):

  • Packaging: Ensure the waste is securely packaged in a combustible container that is compatible with the incinerator's feed system.

  • Labeling: Clearly label the waste container with its contents and associated hazards.

  • Transfer: Coordinate with your institution's environmental health and safety (EHS) office for the transfer and disposal of the hazardous waste. Most laboratory chemical waste is sent to a licensed hazardous waste treatment facility for incineration.

Note: Direct incineration within a laboratory setting is not recommended and should only be performed by trained professionals in a dedicated facility.

Workflow and Logical Relationships

The following diagram illustrates the key decision points and procedural flow for safely handling this compound.

Safe Handling Workflow for this compound start Start: Handling Required assess_hazards Assess Hazards (Irritant, review SDS) start->assess_hazards don_ppe Don Appropriate PPE (Nitrile Gloves, Goggles, Lab Coat, Respirator) assess_hazards->don_ppe handling_op Perform Handling Operation (Weighing, Transfer, etc.) in Ventilated Area don_ppe->handling_op spill_check Spill Occurred? handling_op->spill_check spill_response Initiate Spill Response (Follow institutional protocol) spill_check->spill_response Yes no_spill Continue Operation spill_check->no_spill No spill_response->handling_op op_complete Operation Complete no_spill->op_complete waste_disposal Segregate and Dispose of Waste (Solid waste, contaminated PPE) op_complete->waste_disposal decontaminate Decontaminate Work Area and Equipment waste_disposal->decontaminate remove_ppe Remove PPE Correctly decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end End wash_hands->end

Caption: Procedural workflow for the safe handling and disposal of this compound.

References

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